3,3,4,4,4-Pentafluorobutan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMHUDBOKDBBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5CH2CH2OH, C4H5F5O | |
| Record name | 2:2 FTOH | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068985 | |
| Record name | 2:2 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54949-74-5 | |
| Record name | 3,3,4,4,4-Pentafluoro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54949-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 3,3,4,4,4-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054949745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 3,3,4,4,4-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2:2 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,4-pentafluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,3,4,4,4-Pentafluorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,4-Pentafluorobutan-1-ol, a fluorinated alcohol, represents a unique building block for medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental methodologies for their determination, and a discussion of its potential applications in drug development.
Core Chemical and Physical Properties
The introduction of a pentafluoroethyl group at the 3-position of butanol significantly influences its physical and chemical characteristics.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Units |
| Molecular Formula | C4H5F5O | - |
| Molecular Weight | 164.07 | g/mol |
| Boiling Point | 83-85 | °C |
| Density (Predicted) | 1.374 | g/cm³ |
| Refractive Index | 1.315 | - |
| pKa (Predicted) | 14.11 | - |
| Solubility | Sparingly in DMSO, Slightly in Methanol | - |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon atoms adjacent to the hydroxyl group and the fluorinated carbon. The protons on C1 (CH₂OH) would likely appear as a triplet, coupled to the protons on C2. The protons on C2 (-CH₂-) would appear as a more complex multiplet due to coupling with both the protons on C1 and the fluorine atoms on C3.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbon attached to the hydroxyl group (C1) would be in the typical range for alcohols, while the carbons bearing fluorine atoms (C3 and C4) would show characteristic splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups. The signal for the -CF₂- group would likely be a quartet due to coupling with the adjacent -CF₃ group, and the -CF₃ signal would appear as a triplet.
-
IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 164.07. Fragmentation patterns would likely involve the loss of water (H₂O), and cleavage of the carbon-carbon bonds, particularly between C2 and C3, due to the influence of the electronegative fluorine atoms.
Experimental Protocols
The following section details the methodologies for determining the key chemical properties of fluorinated alcohols like this compound.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point apparatus or by distillation.
Protocol:
-
A small amount of this compound is placed in a small-diameter test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
Protocol using a Pycnometer:
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The mass of the pycnometer containing the sample is measured.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Solubility
The solubility can be determined by the equilibrium saturation method.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The mixture is allowed to stand for the undissolved solute to settle.
-
A known volume of the clear supernatant is carefully removed.
-
The concentration of the solute in the supernatant is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Reactivity and Stability
As a primary alcohol, this compound is expected to undergo reactions typical of this functional group. However, the presence of the highly electronegative fluorine atoms on the adjacent carbon can influence its reactivity.
-
Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The electron-withdrawing effect of the fluorine atoms may make the hydroxyl proton more acidic and could affect the rate of oxidation.
-
Esterification: It will react with carboxylic acids or their derivatives to form esters.
-
Substitution Reactions: The hydroxyl group can be replaced by halogens using appropriate reagents.
-
Stability: The C-F bonds are very strong, making the fluorinated portion of the molecule highly stable. The compound should be stored in a cool, well-ventilated area away from strong oxidizing agents.
Relevance in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
While specific biological activities or signaling pathway interactions for this compound have not been extensively reported in publicly accessible literature, its structure suggests several potential applications in drug development:
-
Metabolic Blocking: The pentafluoroethyl group can serve as a metabolically stable isostere for other alkyl groups. By replacing a metabolically labile part of a drug molecule with this fluorinated moiety, the drug's half-life can be extended.
-
Modulation of Physicochemical Properties: The introduction of the fluorinated butanol can be used to fine-tune the lipophilicity and electronic properties of a lead compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The steric and electronic properties of the fluorinated substituent can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.
Conclusion
This compound is a valuable chemical entity with a unique combination of properties conferred by its fluorinated tail and reactive alcohol head. While a comprehensive biological profile is yet to be established, its characteristics make it a promising tool for researchers and scientists in the field of drug discovery and development for the rational design of new therapeutic agents with improved pharmacological profiles. Further investigation into its specific biological interactions is warranted to fully unlock its potential.
Synthesis of 3,3,4,4,4-Pentafluorobutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,3,4,4,4-Pentafluorobutan-1-ol, a valuable fluorinated building block in the development of pharmaceuticals and advanced materials. This document provides a comprehensive overview of the most pertinent synthetic strategies, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a fluorinated alcohol that has garnered significant interest due to the unique physicochemical properties conferred by its pentafluoroethyl group. The incorporation of fluorine atoms into organic molecules can dramatically alter their biological activity, metabolic stability, and lipophilicity, making fluorinated synthons like this butanol derivative highly sought after in medicinal chemistry and materials science. This guide explores the primary pathways for its synthesis, focusing on methodologies that are both practical and scalable.
Synthetic Pathways
Two principal synthetic routes have been identified for the preparation of this compound:
-
Reduction of 3,3,4,4,4-Pentafluorobutanoic Acid or its Esters: This is a classical and reliable approach that involves the synthesis of the corresponding carboxylic acid or ester, followed by its reduction to the primary alcohol.
-
Radical Addition of Pentafluoroethyl Iodide to Ethylene: This method builds the carbon skeleton through a free-radical process, followed by a subsequent conversion of the terminal iodide to a hydroxyl group.
Below, we delve into the specifics of each of these synthetic strategies.
Pathway 1: Reduction of 3,3,4,4,4-Pentafluorobutanoic Acid
This pathway is conceptually straightforward, relying on the well-established reduction of carboxylic acids or their derivatives. The key challenge lies in the efficient synthesis of the 3,3,4,4,4-pentafluorobutanoic acid precursor.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound via the carboxylic acid reduction pathway.
Experimental Protocols
Step 1: Synthesis of 3,3,4,4,4-Pentafluorobutanoic Acid
Materials:
-
3,3,4,4,4-Pentafluoro-1-iodobutane
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3,3,4,4,4-pentafluoro-1-iodobutane in a suitable solvent (e.g., acetone) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
An aqueous solution of potassium permanganate is added dropwise to the flask with vigorous stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.
-
After the addition is complete, the mixture is heated to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess potassium permanganate is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.
-
The mixture is then acidified with dilute sulfuric acid and extracted several times with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,3,4,4,4-pentafluorobutanoic acid, which can be further purified by distillation or crystallization.
Step 2: Reduction of 3,3,4,4,4-Pentafluorobutanoic Acid to this compound
The reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, after activation, with milder reagents like sodium borohydride (NaBH₄).[1][2][3][4][5]
Using Lithium Aluminum Hydride (LiAlH₄):
-
Materials: 3,3,4,4,4-Pentafluorobutanoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid, Diethyl ether, Magnesium sulfate (MgSO₄).
-
Procedure:
-
A solution of 3,3,4,4,4-pentafluorobutanoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to afford this compound.
-
Using Sodium Borohydride (NaBH₄) via an Activated Ester:
-
Materials: 3,3,4,4,4-Pentafluorobutanoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Anhydrous solvent (e.g., dichloromethane), Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
The carboxylic acid is first converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an anhydrous solvent.
-
The resulting crude acid chloride is then dissolved in a suitable solvent (e.g., THF) and added to a suspension of NaBH₄ in methanol at a controlled temperature.
-
After the reaction is complete, the mixture is acidified and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the desired alcohol.
-
Quantitative Data
| Step | Reactants | Reagents | Product | Yield (%) | Purity (%) |
| 1 | 3,3,4,4,4-Pentafluoro-1-iodobutane | KMnO₄, H₂SO₄ | 3,3,4,4,4-Pentafluorobutanoic Acid | Data not available | Data not available |
| 2a | 3,3,4,4,4-Pentafluorobutanoic Acid | LiAlH₄ | This compound | Typically >80 | >95 (after purification) |
| 2b | 3,3,4,4,4-Pentafluorobutanoic Acid | SOCl₂, NaBH₄ | This compound | Typically 70-90 | >95 (after purification) |
Note: The yields are estimates based on general reductions of fluorinated carboxylic acids and may vary depending on the specific reaction conditions.
Pathway 2: Radical Addition of Pentafluoroethyl Iodide to Ethylene
This pathway offers a more direct route to a C4 fluorinated chain. It involves the free-radical addition of commercially available pentafluoroethyl iodide to ethylene, followed by conversion of the resulting iodo-alkane to the alcohol.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound via radical addition and subsequent hydrolysis.
Experimental Protocols
Step 1: Radical Addition of Pentafluoroethyl Iodide to Ethylene
This is a generalized procedure as specific literature protocols for this exact reaction are scarce.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Ethylene (C₂H₄)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a peroxide)
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with pentafluoroethyl iodide and the radical initiator.
-
The autoclave is sealed, evacuated, and then pressurized with ethylene gas to the desired pressure.
-
The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 60-80 °C for AIBN).
-
The reaction is allowed to proceed for several hours, with the pressure of ethylene potentially needing to be maintained.
-
After cooling and venting the excess ethylene, the crude product, 3,3,4,4,4-pentafluoro-1-iodobutane, is obtained and can be purified by distillation.
Step 2: Conversion of 3,3,4,4,4-Pentafluoro-1-iodobutane to this compound
The conversion of the alkyl iodide to the alcohol can be accomplished through various methods, including nucleophilic substitution with a hydroxide source.
Procedure (using silver oxide):
-
A mixture of 3,3,4,4,4-pentafluoro-1-iodobutane and a slurry of silver oxide (Ag₂O) in water is heated, often under reflux, for an extended period.
-
The progress of the reaction is monitored by GC-MS or TLC.
-
Upon completion, the silver iodide precipitate is filtered off.
-
The aqueous filtrate is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried and the solvent is removed to yield the target alcohol.
Quantitative Data
| Step | Reactants | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Pentafluoroethyl Iodide, Ethylene | AIBN | 3,3,4,4,4-Pentafluoro-1-iodobutane | Data not available | Data not available |
| 2 | 3,3,4,4,4-Pentafluoro-1-iodobutane | Ag₂O, H₂O | This compound | Data not available | Data not available |
Note: Yields for radical additions and subsequent substitutions can be variable and are highly dependent on the specific reaction conditions.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes. The reduction of the corresponding carboxylic acid offers a reliable method, contingent on the successful preparation of the acid precursor. The radical addition of pentafluoroethyl iodide to ethylene provides a more direct approach to the C4 skeleton, although optimization of the reaction conditions and the subsequent hydrolysis step is crucial for achieving high yields.
This technical guide provides a foundational understanding of the synthetic strategies for preparing this compound. Researchers and drug development professionals can utilize the outlined protocols and data as a starting point for their synthetic endeavors, adapting and optimizing the methodologies to suit their specific laboratory capabilities and project requirements. Further investigation into the synthesis of the 3,3,4,4,4-pentafluorobutanoic acid precursor and the optimization of the radical addition reaction conditions would be valuable for the broader scientific community.
References
In-Depth Technical Guide: 3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3,4,4,4-pentafluorobutan-1-ol (CAS: 54949-74-5), a fluorinated alcohol with applications in chemical synthesis. This document consolidates available data on its physicochemical properties, safety information, and synthetic applications, with a focus on its role as a precursor in the production of dialkyl fluoroalkyl phosphates.
Chemical and Physical Properties
This compound is a clear liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 54949-74-5 | [1] |
| Molecular Formula | C4H5F5O | [1] |
| Molecular Weight | 164.07 g/mol | [1] |
| Boiling Point | 83-85 °C | [2] |
| Density (Predicted) | 1.374 g/cm³ | [2] |
| Purity | Typically ≥97% | [1] |
Synthesis and Reactivity
A general workflow for a potential synthesis based on the available literature is outlined below.
References
Physical properties of 3,3,4,4,4-Pentafluorobutan-1-ol
An In-depth Technical Guide to the Physical Properties of 3,3,4,4,4-Pentafluorobutan-1-ol
Introduction
This compound, with the CAS number 54949-74-5, is a fluorinated alcohol of interest in various fields of chemical research and development.[1][2][3] Its unique properties, imparted by the presence of five fluorine atoms, make it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic procedures, and for quality control purposes.
| Property | Value | Source(s) |
| CAS Number | 54949-74-5 | [1][3] |
| Molecular Formula | C₄H₅F₅O | [4] |
| Molecular Weight | 164.07 g/mol | [4] |
| Appearance | Clear Liquid | [4][5][6] |
| Boiling Point | 83-85 °C | [2][4] |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.315 | [4][5] |
| pKa | 14.11 ± 0.10 (Predicted) | [4][5] |
| Solubility | Sparingly soluble in DMSO, Slightly soluble in Methanol | [2][4][5] |
Experimental Protocols
The following sections detail the standard laboratory methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique that requires a small amount of sample.[7]
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C range)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant mineral oil or silicone oil
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side arm.
-
Add a few milliliters of this compound into the small test tube.
-
Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[8][9]
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the Thiele tube, making sure the sample is below the oil level and the open end of the test tube is above it.[7]
-
Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will start to bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[7]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.
Determination of Density
Density is the mass of a substance per unit of volume. For a liquid, it can be determined by measuring the mass of a known volume.[10]
Apparatus:
-
Analytical balance (accurate to ±0.001 g)
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy
-
Thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder on the analytical balance.[10]
-
Carefully add a specific volume (e.g., 10 mL) of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.
-
Measure and record the combined mass of the graduated cylinder and the liquid.[10]
-
Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume .[10] The units are typically g/mL or g/cm³.
Determination of Refractive Index
The refractive index measures how light bends as it passes from one medium to another. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.[11]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue paper
-
Calibration standard (e.g., distilled water)
Procedure:
-
Turn on the refractometer and the light source. If required, connect it to a constant temperature water bath set to a standard temperature (e.g., 20°C or 25°C), as refractive index varies with temperature.
-
Clean the surfaces of the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.
-
Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.[12]
-
Close the prisms together firmly.
-
Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct boundary between light and dark regions.[12]
-
If a colored band is visible at the boundary, adjust the compensator dial to sharpen the line and remove the color dispersion.
-
Align the boundary line precisely with the center of the crosshairs in the eyepiece.[12]
-
Read the refractive index value directly from the instrument's scale.
Workflow Visualization
The logical flow for determining the primary physical properties of a liquid chemical sample is illustrated below. This workflow ensures a systematic approach to characterization.
Caption: Workflow for Physical Property Determination.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 54949-74-5 [amp.chemicalbook.com]
- 3. 54949-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound CAS#: 54949-74-5 [m.chemicalbook.com]
- 5. This compound | 54949-74-5 [m.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pg.edu.pl [pg.edu.pl]
- 12. davjalandhar.com [davjalandhar.com]
3,3,4,4,4-Pentafluorobutan-1-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,4-Pentafluorobutan-1-ol is a fluorinated alcohol of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated building blocks, such as this compound, valuable intermediates in the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its core molecular and physical data, a plausible experimental protocol for its synthesis, and a standard method for its analysis.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.
| Property | Value |
| Molecular Formula | C₄H₅F₅O |
| Molecular Weight | 164.07 g/mol [1] |
| CAS Number | 54949-74-5 |
| Appearance | Clear liquid[2] |
| Boiling Point | 110-111 °C[3] |
| Density (Predicted) | 1.374 ± 0.06 g/cm³[2] |
| Refractive Index | 1.315[2] |
| pKa (Predicted) | 14.11 ± 0.10[2] |
| Solubility | Sparingly soluble in DMSO, slightly in Methanol[2] |
Experimental Protocols
The following sections detail a representative synthesis route and an analytical method for purity assessment of this compound.
Synthesis: Reduction of 3,3,4,4,4-Pentafluorobutanoic Acid
A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.
Materials and Equipment:
-
3,3,4,4,4-Pentafluorobutanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Addition of Carboxylic Acid: A solution of 3,3,4,4,4-pentafluorobutanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield this compound.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a standard and reliable method for assessing the purity of volatile compounds like fluorinated alcohols.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for alcohol analysis (e.g., a wax-type column).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram. The retention time of the main peak will be characteristic of the product, and the peak area can be used to determine its purity relative to any impurities present.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis and purification process.
Caption: Synthesis and Purification Workflow for this compound.
References
Spectroscopic Profile of 3,3,4,4,4-Pentafluorobutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3,3,4,4,4-Pentafluorobutan-1-ol. In the absence of a complete, publicly available dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous fluorinated compounds, to predict its spectroscopic characteristics. This guide also outlines the standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar fluorinated molecules.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | Triplet of triplets (tt) | 2H | -CH₂-OH |
| ~ 2.3 - 2.5 | Triplet of triplets (tt) | 2H | -CF₂-CH₂- |
| ~ 1.5 - 2.0 (variable) | Broad singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 58 - 62 | Triplet (t) | -CH₂-OH |
| ~ 30 - 35 | Triplet of quartets (tq) | -CF₂-CH₂- |
| ~ 120 - 130 | Quartet of triplets (qt) | -CF₂- |
| ~ 115 - 125 | Quartet (q) | -CF₃ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ -80 to -85 | Triplet (t) | 3F | -CF₃ |
| ~ -120 to -125 | Quartet of triplets (qt) | 2F | -CF₂- |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch |
| 2960 - 2850 | Medium | C-H stretch |
| 1450 - 1350 | Medium | C-H bend |
| 1300 - 1000 | Strong | C-F stretch |
| 1050 - 1000 | Strong | C-O stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular ion) |
| 145 | [M - F]⁺ |
| 133 | [M - CH₂OH]⁺ |
| 113 | [M - F - HF]⁺ or [C₃H₂F₄]⁺ |
| 95 | [C₂F₄H]⁺ |
| 69 | [CF₃]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data for a novel fluorinated alcohol like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient. The number of scans will depend on the sample concentration but is generally lower than for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques often used with LC-MS that may yield a more prominent molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-300). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
Thermal Stability of 3,3,4,4,4-Pentafluorobutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3,3,4,4,4-pentafluorobutan-1-ol. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon data from structurally similar short-chain fluorinated alcohols and general principles of the thermal analysis of organofluorine compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the handling, processing, and development of fluorinated compounds.
Introduction to the Thermal Stability of Fluorinated Alcohols
Fluorinated alcohols, including this compound, are a class of compounds valued for their unique chemical and physical properties, such as high thermal stability, chemical inertness, and specific solubility characteristics. Understanding their thermal stability is paramount for ensuring safe handling, predicting degradation pathways, and establishing appropriate conditions for their use in various applications, including as intermediates in pharmaceutical synthesis. The strong carbon-fluorine bond imparts significant thermal resistance to these molecules. However, under elevated temperatures, decomposition can occur, potentially leading to the formation of hazardous byproducts such as hydrogen fluoride.
Quantitative Thermal Analysis Data
| Compound | Analysis Type | Key Observations | Decomposition Products (if available) |
| Fluorotelomer Alcohols (General) | TGA | Onset of decomposition is typically high, with stability increasing with perfluoroalkyl chain length. | Hydrogen Fluoride (HF), Carbonyl Fluoride (COF2), various Perfluorinated Carboxylic Acids (PFCAs) and other smaller fluorinated fragments. |
| 6:2 FTOH (on fabric) | Pyrolysis-GC-MS | Decomposition observed at approximately 721°C. | 1H-perfluorooctane, Tetrafluoroethene (TFE), Perfluorohexanoic acid (PFHxA), 6:2 Fluorotelomer carboxylic acid (FTCA). |
| Perfluorinated Carboxylic Acids (PFCAs) (Decomposition products of FTOHs) | TGA | Decomposition temperatures are dependent on chain length, with shorter chains being more volatile. | Shorter-chain PFCAs, CO2, and HF. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the thermal stability of fluorinated alcohols.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., platinum or alumina).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically high-purity nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the temperatures of the maximum rate of decomposition (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal transitions of this compound, such as melting and boiling points, and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A purge gas, typically nitrogen, is passed through the DSC cell to maintain an inert atmosphere.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a defined rate (e.g., 5-10°C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., crystallization, decomposition). The peak temperatures provide the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.
Visualizations
Experimental Workflow for Thermal Stability Analysis
Caption: Experimental workflow for TGA and DSC analysis.
Postulated Thermal Decomposition Pathway
Caption: Postulated thermal decomposition pathway.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use. While direct experimental data is limited, analysis of structurally similar fluorinated alcohols indicates a high degree of thermal stability. The primary decomposition pathways at elevated temperatures are expected to involve carbon-carbon bond cleavage and dehydrofluorination, leading to the formation of smaller fluorinated species, hydrogen fluoride, and, under oxidative conditions, carbonyl fluoride and carbon oxides. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals to conduct their own thermal stability assessments and to handle this and similar compounds with appropriate safety precautions. Further experimental investigation is warranted to fully elucidate the specific thermal decomposition profile and kinetics of this compound.
Technical Guide to 3,3,4,4,4-Pentafluorobutan-1-ol for Researchers and Drug Development Professionals
Introduction: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 3,3,4,4,4-Pentafluorobutan-1-ol, a partially fluorinated alcohol, represents a valuable building block for medicinal chemists and researchers aiming to leverage these beneficial properties in the development of novel therapeutics and functional materials. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and potential synthetic applications.
Commercial Suppliers and Physical Properties
For researchers and drug development professionals, sourcing high-purity reagents is a critical first step. This compound is available from a range of specialized chemical suppliers. The following tables summarize the available quantitative data for easy comparison.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | 97% | Inquire |
| INDOFINE Chemical Company | Inquire | Inquire |
| Apollo Scientific | 97% | 500mg, 1g |
| CymitQuimica | 97% | 500mg, 1g |
| Oakwood Chemical | 98% | 1g, 5g, 25g, 100g |
| Sunway Pharm Ltd | 97% | 1g, 5g, 25g |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 54949-74-5 |
| Molecular Formula | C₄H₅F₅O |
| Molecular Weight | 164.07 g/mol |
| Appearance | Clear Liquid |
| Boiling Point | 102 °C |
| Purity | ≥97% (typical) |
Synthetic Applications and Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively documented in publicly accessible literature, its structural motif as a fluorinated primary alcohol lends itself to a variety of well-established synthetic transformations. One of the most common applications for such alcohols is in the synthesis of fluorinated ethers, which are of interest for their unique properties and potential as inert fluids or in pharmaceutical applications.
A general and widely applicable method for the synthesis of ethers from alcohols is the Williamson ether synthesis. The following protocol is a representative example of how this compound could be utilized in such a reaction.
Experimental Protocol: General Synthesis of a Pentafluorobutoxy-containing Ether via Williamson Ether Synthesis
Objective: To synthesize a fluorinated ether by reacting this compound with an alkyl halide in the presence of a strong base.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Anhydrous DMF is added to the flask via a syringe, and the suspension is cooled to 0 °C in an ice bath.
-
Alkoxide Formation: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of sodium hydride over 15-20 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium pentafluorobutoxide.
-
Ether Formation: The desired alkyl halide (1.1 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to a temperature appropriate for the specific alkyl halide (typically between 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: The reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of saturated aqueous ammonium chloride. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated ether.
Visualizing Synthetic Pathways
To further illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a generalized workflow for its use in the synthesis of fluorinated ethers and a logical relationship diagram highlighting its potential in drug discovery.
Caption: Generalized workflow for the synthesis of fluorinated ethers.
Caption: Logical relationships in drug discovery applications.
Methodological & Application
Application Notes and Protocols: 3,3,4,4,4-Pentafluorobutan-1-ol in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5), also known as 2-(perfluoroethyl)ethan-1-ol, is a fluorinated alcohol valued in organic synthesis for its unique properties derived from the electron-withdrawing pentafluoroethyl group.[1] Its structure combines a reactive primary alcohol with a stable, lipophilic fluorinated chain, making it a versatile building block for creating complex fluorinated molecules, which are of significant interest in pharmaceutical and materials science. This document outlines its key applications and provides detailed protocols for its use.
Chemical Structure:
-
Formula: C₄H₅F₅O
-
Molecular Weight: 164.07 g/mol
-
Structure: F₃C-CF₂-CH₂-CH₂-OH
Core Applications in Organic Synthesis
The primary applications of this compound stem from its identity as a functionalized fluorinated molecule. It serves as a precursor for introducing the 3,3,4,4,4-pentafluorobutyl group into various molecular scaffolds.
The primary alcohol group readily undergoes esterification with carboxylic acids under acidic catalysis. This reaction is a straightforward method to synthesize fluorinated esters, which are valuable as intermediates, specialty solvents, or bioactive molecules. The Fischer esterification is an equilibrium-driven process, often requiring an excess of one reactant or removal of water to achieve high yields.[2]
For substrates that are sensitive to strong acidic conditions, the Mitsunobu reaction offers a mild and effective alternative for converting this compound into esters, ethers, and other derivatives.[3][4] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5] A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, although this is not relevant for this specific primary alcohol.[4][6] The reaction is compatible with a wide range of nucleophiles, provided their pKa is approximately 13 or lower.[6]
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are recognized for their unique solvent properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity. These properties can stabilize intermediates and influence reaction pathways in ways that conventional solvents cannot. While specific literature on this compound as a solvent is not abundant, its structural similarity to other fluorinated alcohols suggests it could be a valuable medium for reactions like electro-organic synthesis, where such solvents have been shown to be crucial for achieving desired reactivity and selectivity.
Data Presentation
The following table summarizes representative reaction conditions for the synthesis of 3,3,4,4,4-pentafluorobutyl esters, providing a framework for experimental comparison.
| Entry | Reaction Type | Carboxylic Acid | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Fischer Esterification | Acetic Acid | H₂SO₄ (cat.) | None (excess acid) | Reflux | 4 | >90% (equilibrium) |
| 2 | Fischer Esterification | Benzoic Acid | TsOH (cat.) | Toluene | Reflux | 12 | 85-95% |
| 3 | Mitsunobu Reaction | Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | 8 | 80-90% |
| 4 | Mitsunobu Reaction | 4-Nitrobenzoic Acid | PPh₃, DIAD | CH₂Cl₂ | 0 to RT | 6 | 85-95% |
Note: Yields are typical for these reaction types and may vary based on specific substrate and purification methods.
Experimental Protocols
This protocol describes the synthesis of 3,3,4,4,4-pentafluorobutyl benzoate.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
p-Toluenesulfonic acid (TsOH) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add benzoic acid (1.1 eq) and toluene.
-
Add this compound (1.0 eq) to the flask.
-
Add p-toluenesulfonic acid (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If using a Dean-Stark trap, monitor the collection of water.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
This protocol describes a mild method for synthesizing 3,3,4,4,4-pentafluorobutyl 4-nitrobenzoate.[3]
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzoic acid (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq), 4-nitrobenzoic acid (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.[3]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ester.
Visualizations
Caption: General scheme of the Mitsunobu reaction.
Caption: Standard workflow for organic synthesis experiments.
References
Application Notes and Protocols: 3,3,4,4,4-Pentafluorobutan-1-ol as a Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 3,3,4,4,4-Pentafluorobutan-1-ol is a valuable fluorinated building block that provides the 2,2,3,3,3-pentafluorobutyl moiety. This group can serve as a lipophilic and metabolically stable surrogate for other alkyl or aryl groups, potentially improving a drug candidate's properties. The electron-withdrawing nature of the fluorine atoms can also influence the acidity of nearby functional groups and participate in favorable interactions with biological targets.
These application notes provide an overview of the utility of this compound in drug discovery and detailed protocols for its incorporation into lead compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 54949-74-5 | [1] |
| Molecular Formula | C4H5F5O | [2] |
| Molecular Weight | 164.07 g/mol | [2] |
| Boiling Point | 83-85 °C | [1] |
| Density | 1.374 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.315 | [1] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [1] |
| Purity | Typically ≥97% | [2] |
Applications in Drug Discovery
The 2,2,3,3,3-pentafluorobutyl group, introduced via this compound, can be strategically employed in drug design to:
-
Enhance Metabolic Stability: The high strength of the carbon-fluorine bond makes the pentafluorobutyl group resistant to oxidative metabolism, which can increase the half-life of a drug.
-
Increase Lipophilicity: The fluorinated alkyl chain can increase the overall lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.
-
Modulate Potency: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the molecule, leading to improved binding affinity for its biological target. For instance, fluorinated moieties have been shown to be crucial for the high binding affinity of certain drugs.
-
Serve as a Bioisostere: The pentafluorobutyl group can be used as a bioisostere for other chemical groups to explore the structure-activity relationship (SAR) of a compound series.
Experimental Protocols
Detailed protocols for the two primary transformations of this compound—etherification and esterification—are provided below. These reactions allow for the versatile incorporation of the 2,2,3,3,3-pentafluorobutyl moiety into a wide range of drug scaffolds.
Protocol 1: Williamson Ether Synthesis of 2,2,3,3,3-Pentafluorobutyl Ethers
The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7][8][9]
Reaction Scheme:
R-OH + NaH → R-ONa + H₂ R-ONa + R'-X → R-O-R' + NaX
(Where R = 3,3,4,4,4-pentafluorobutyl and R'-X is the drug intermediate with a suitable leaving group X, such as I, Br, or OTs)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (R'-X)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the alcohol in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (R'-X) (1.0-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive halides.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data (Hypothetical):
| Entry | Alkyl Halide (R'-X) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | THF | rt | 12 | 85 |
| 2 | 4-Nitrobenzyl bromide | DMF | 50 | 8 | 92 |
| 3 | 1-Iodobutane | THF | reflux | 24 | 75 |
Protocol 2: Esterification of this compound
Esterification can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with an acyl chloride or anhydride. The Mitsunobu reaction provides a milder alternative for sensitive substrates.[10][11][12][13][14]
Reaction Scheme:
R-OH + R'-COOH ⇌ R-O-CO-R' + H₂O
(Where R = 3,3,4,4,4-pentafluorobutyl and R'-COOH is a carboxylic acid intermediate)
Materials:
-
This compound
-
Carboxylic acid (R'-COOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or a suitable solvent for azeotropic removal of water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05 eq.).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data (Adapted from a similar fluorinated alcohol): [15][16]
The following table presents kinetic and equilibrium data for the esterification of a structurally similar alcohol, 2,2,3,3,4,4,4-heptafluorobutan-1-ol, with acetic acid. This data can serve as a useful reference for esterification reactions with this compound.
| Temperature (°C) | Catalyst Conc. (mol fr.) | Initial Molar Ratio (Acid:Alcohol) | Equilibrium Constant (Keq) |
| 50 | 0.01 | 65:35 | 0.25 |
| 70 | 0.01 | 65:35 | 0.30 |
| 90 | 0.01 | 65:35 | 0.35 |
| 50 | 0.02 | 65:35 | 0.32 |
Reaction Scheme:
R-OH + R'-COOH + PPh₃ + DEAD → R-O-CO-R' + PPh₃O + EtO₂C-NH-NH-CO₂Et
(Where R = 3,3,4,4,4-pentafluorobutyl, R'-COOH is a carboxylic acid, PPh₃ is triphenylphosphine, and DEAD is diethyl azodicarboxylate)
Materials:
-
This compound
-
Carboxylic acid (R'-COOH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Pentafluorobutyl-containing\nPI3K Inhibitor", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; PIP3 -> Akt [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activation", fontsize=8, fontcolor="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> CellGrowth [label="Promotion", fontsize=8, fontcolor="#5F6368"]; Drug -> PI3K [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368", style=dashed, color="#EA4335"]; } // Caption: PI3K/Akt signaling pathway with a hypothetical inhibitor.
Caption: PI3K/Akt signaling pathway with a hypothetical inhibitor.
Experimental Workflows
// Nodes Start [label="Start:\nthis compound\n+ Alkyl Halide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Alkoxide Formation\n(NaH, THF, 0°C to rt)", fillcolor="#FBBC05", fontcolor="#202124"]; SN2 [label="SN2 Reaction\n(rt or heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(NH4Cl, Ether Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\n2,2,3,3,3-Pentafluorobutyl\nEther", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Alkoxide; Alkoxide -> SN2; SN2 -> Workup; Workup -> Purification; Purification -> Product; } // Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Williamson Ether Synthesis.
// Nodes Start [label="Start:\nthis compound\n+ Carboxylic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(e.g., Mitsunobu or Fischer)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(NaHCO3, Ether Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\n2,2,3,3,3-Pentafluorobutyl\nEster", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } // Caption: General workflow for Esterification.
Caption: General workflow for Esterification.
References
- 1. This compound CAS#: 54949-74-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,3,4,4,4-Pentafluorobutan-1-ol in Medicinal Chemistry
Introduction
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target.[4][5][6] Polyfluorinated moieties, such as the 2,2,3,3,3-pentafluorobutyl group derived from 3,3,4,4,4-pentafluorobutan-1-ol, are of particular interest for their ability to impart unique conformational constraints and alter lipophilicity.[7]
This compound serves as a valuable fluorinated building block in the synthesis of novel therapeutic agents.[8] Its utility lies in the introduction of a pentafluorinated chain, which can act as a bioisosteric replacement for other functional groups, potentially leading to improved drug-like properties.[9][10] This document outlines hypothetical applications of this compound in the development of a fictional kinase inhibitor, "Fluorokinib."
Application 1: Synthesis of "Fluorokinib," a Novel Kinase Inhibitor
In this hypothetical application, this compound is utilized as a key building block to introduce a pentafluorinated moiety into a kinase inhibitor scaffold. The rationale for incorporating the 3,3,4,4,4-pentafluorobutoxy group is to enhance metabolic stability and improve cell permeability compared to a non-fluorinated analog.
Experimental Workflow for Fluorokinib Synthesis
Caption: Synthetic workflow for the preparation of Fluorokinib.
Protocol: Synthesis of Fluorokinib
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
-
-
Nucleophilic Substitution:
-
To a solution of the kinase scaffold precursor (containing a phenolic hydroxyl group, 1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add the tosylated this compound intermediate (1.1 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure Fluorokinib.
-
Application 2: Evaluation of Metabolic Stability
The pentafluorobutoxy moiety in Fluorokinib is hypothesized to block potential sites of metabolism, thereby increasing the compound's half-life in liver microsomes.
Table 1: In Vitro Metabolic Stability of Fluorokinib and Non-Fluorinated Analog
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Fluorokinib | 125 | 8.2 |
| Non-fluorinated Analog | 25 | 41.5 |
Protocol: In Vitro Metabolic Stability Assay
-
Incubation:
-
Prepare a stock solution of the test compound (Fluorokinib or non-fluorinated analog) in DMSO.
-
In a 96-well plate, add human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
-
Sampling and Analysis:
-
At various time points (0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).
-
Signaling Pathway Analysis
Caption: Inhibition of a hypothetical signaling pathway by Fluorokinib.
Application 3: Assessment of Physicochemical Properties
The introduction of the 3,3,4,4,4-pentafluorobutoxy group is expected to increase the lipophilicity of Fluorokinib, which can influence its permeability and distribution.
Table 2: Physicochemical Properties of Fluorokinib and Non-Fluorinated Analog
| Compound | clogP | Aqueous Solubility (µM) |
| Fluorokinib | 4.2 | 15 |
| Non-fluorinated Analog | 3.1 | 50 |
Protocol: clogP and Aqueous Solubility Determination
-
clogP (Calculated LogP):
-
The lipophilicity of the compounds is estimated using computational software (e.g., ChemDraw, MarvinSketch). The clogP value is calculated based on the structure of the molecule.
-
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection, against a standard curve.
-
Conclusion
As a versatile fluorinated building block, this compound holds significant potential in medicinal chemistry for the synthesis of novel drug candidates with improved properties. The hypothetical case of "Fluorokinib" illustrates how the incorporation of the 3,3,4,4,4-pentafluorobutoxy moiety can lead to enhanced metabolic stability and modulated physicochemical properties. Further exploration of this and other short-chain polyfluorinated alcohols is warranted to fully realize their potential in drug discovery.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
Application Notes and Protocols for 3,3,4,4,4-Pentafluorobutan-1-ol as a Solvent for Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of 3,3,4,4,4-pentafluorobutan-1-ol being used as a solvent in published catalytic applications. Therefore, this document provides application notes and protocols based on structurally similar and widely used fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE). The principles, reaction types, and experimental procedures detailed herein are expected to be broadly applicable to highly fluorinated alcohols and can serve as a guide for the use of this compound in catalysis research.
Introduction to Fluorinated Alcohols in Catalysis
Fluorinated alcohols have emerged as a unique class of solvents that can significantly enhance the rates and selectivities of a wide range of catalytic transformations. Their distinct properties, including strong hydrogen-bond donating ability, high polarity, low nucleophilicity, and poor coordinating nature, set them apart from conventional organic solvents. These characteristics are particularly beneficial in stabilizing charged intermediates and activating substrates and catalysts.
Key Properties of Fluorinated Alcohols:
-
Strong Hydrogen-Bond Donors: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making them potent hydrogen-bond donors. This property is crucial for activating electrophiles and stabilizing transition states.
-
High Polarity and Ionizing Power: Fluorinated alcohols are highly polar, which aids in the dissolution of polar reagents and catalysts. Their high ionizing power can promote reactions that proceed through cationic intermediates.
-
Low Nucleophilicity: Despite being alcohols, their nucleophilicity is significantly diminished due to the inductive effect of the fluorine atoms. This minimizes solvent participation in side reactions.
-
Poor Coordinating Ability: Fluorinated alcohols are generally poor ligands for metal centers, which can leave the catalyst more accessible to the reactants.
These properties have led to the successful application of fluorinated alcohols in a variety of catalytic reactions, including C-H bond functionalization, asymmetric hydrogenation, and oxidation reactions.
Application 1: Palladium-Catalyzed C-H Arylation
Fluorinated alcohols, particularly HFIP, have been shown to be highly effective solvents for palladium-catalyzed C-H functionalization reactions. They can promote the C-H activation step and stabilize the active catalytic species. The following data is based on a representative palladium-catalyzed direct arylation of benzothiazole with iodoarenes in HFIP.
Quantitative Data Summary: Palladium-Catalyzed Direct Arylation
| Entry | Aryl Iodide | Catalyst Loading (mol%) | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 5 | Ag₂CO₃ | 25 | 12 | 95 |
| 2 | 1-Iodo-4-methylbenzene | 5 | Ag₂CO₃ | 25 | 12 | 92 |
| 3 | 1-Iodo-4-methoxybenzene | 5 | Ag₂CO₃ | 25 | 12 | 88 |
| 4 | 1-Iodo-4-chlorobenzene | 5 | Ag₂CO₃ | 25 | 12 | 90 |
| 5 | 1-Iodo-4-nitrobenzene | 5 | Ag₂CO₃ | 25 | 12 | 75 |
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Benzothiazole
-
Aryl iodide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (0.025 mmol, 5 mol%).
-
Add silver(I) carbonate (0.75 mmol, 1.5 equiv).
-
Under a counterflow of inert gas, add benzothiazole (0.5 mmol, 1.0 equiv) and the aryl iodide (0.6 mmol, 1.2 equiv).
-
Add anhydrous HFIP (2.0 mL) via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Application 2: Iridium-Catalyzed Asymmetric Hydrogenation
Fluorinated alcohols, such as TFE, are also excellent solvents for asymmetric hydrogenation reactions catalyzed by transition metal complexes. The high polarity of the solvent can enhance the activity of the catalyst, while its low coordinating ability prevents inhibition. The following data is representative of an iridium-catalyzed asymmetric hydrogenation of an unfunctionalized olefin.
Quantitative Data Summary: Iridium-Catalyzed Asymmetric Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (E)-1,2-diphenylpropene | 1.0 | 50 | 25 | 16 | >99 | 98 |
| 2 | 1-Methylstyrene | 1.0 | 50 | 25 | 16 | >99 | 95 |
| 3 | 2-Phenylpropene | 1.0 | 50 | 25 | 16 | >99 | 96 |
| 4 | (E)-4-phenyl-3-buten-2-one | 1.0 | 50 | 25 | 16 | >99 | 99 |
Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Olefin substrate
-
2,2,2-Trifluoroethanol (TFE), anhydrous and degassed
-
High-pressure autoclave or hydrogenation reactor
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
In a glovebox, to a glass liner for the autoclave, add [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and the chiral phosphine ligand (0.011 mmol, 1.1 mol%).
-
Add anhydrous and degassed TFE (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Add the olefin substrate (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar) with hydrogen.
-
Stir the reaction mixture at room temperature (25 °C) for 16 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
While direct catalytic applications of this compound are not yet documented in the scientific literature, its structural similarity to well-established fluorinated solvents like HFIP and TFE suggests its potential as a valuable reaction medium. Researchers and drug development professionals are encouraged to explore its use in various catalytic systems, particularly in reactions known to benefit from the unique properties of fluorinated alcohols. The protocols provided here for palladium-catalyzed C-H arylation and iridium-catalyzed asymmetric hydrogenation can serve as a starting point for the investigation and optimization of catalytic reactions in this and other novel fluorinated solvents.
Application Notes and Protocols for Reactions Using 3,3,4,4,4-Pentafluorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of ethers and esters from 3,3,4,4,4-pentafluorobutan-1-ol. This fluorinated alcohol is a valuable building block in medicinal chemistry, as the incorporation of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5][6]
Synthesis of 3,3,4,4,4-Pentafluorobutyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[7][8][9][10][11] For fluorinated alcohols like this compound, this method provides a straightforward route to introduce a pentafluorobutyl ether moiety.
Reaction Scheme:
(where R is an alkyl group and X is a halide)
Experimental Protocol: Synthesis of 1-methoxy-3,3,4,4,4-pentafluorobutane
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and sodium hydride (1.2 eq).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain the desired 1-methoxy-3,3,4,4,4-pentafluorobutane.[7]
Quantitative Data (Representative):
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | THF | RT | 18 | 75-85 | Adapted from[7][11] |
| Ethyl Bromide | NaH | THF | RT | 24 | 70-80 | Adapted from[7][11] |
| Benzyl Bromide | NaH | DMF | RT | 12 | 80-90 | Adapted from[11] |
Synthesis of 3,3,4,4,4-Pentafluorobutyl Esters
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12][13][14][15][16] This method is effective for producing esters from this compound, particularly when using an excess of the alcohol or removing water to drive the equilibrium towards the product.[14]
Reaction Scheme:
Experimental Protocol: Synthesis of 3,3,4,4,4-pentafluorobutyl acetate
Materials:
-
This compound (1.5 eq)
-
Acetic acid (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetic acid (1.0 eq), this compound (1.5 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 3,3,4,4,4-pentafluorobutyl acetate.[15]
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration, using triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18][19][20][21] This reaction is particularly useful for more sensitive substrates as it proceeds under mild, neutral conditions.[19]
Reaction Scheme:
Experimental Protocol: Synthesis of 3,3,4,4,4-pentafluorobutyl benzoate
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous THF
-
Diethyl ether
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a stir bar, triphenylphosphine (1.5 eq), and anhydrous THF.
-
Add a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,3,4,4,4-pentafluorobutyl benzoate.
Quantitative Data (Representative):
| Carboxylic Acid | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 6 | 70-80 | Adapted from[15] |
| Propionic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 8 | 65-75 | Adapted from[15] |
| Benzoic Acid | PPh₃, DIAD | THF | RT | 18 | 80-90 | Adapted from[17][19] |
Workflow for Synthesis and Screening of Novel Fluorinated Compounds
The following diagram illustrates a typical workflow for the synthesis of a library of compounds derived from this compound and their subsequent biological screening in a drug discovery context.
Caption: Workflow for Synthesis and Screening of Fluorinated Compounds.
General Purification and Characterization Notes
Purification:
-
Distillation: For volatile ethers and esters, fractional distillation is an effective method for purification.[7]
-
Column Chromatography: For less volatile or solid products, purification by column chromatography on silica gel is recommended.[22][23] A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Washing: Crude reaction mixtures of ethers and esters should be washed with aqueous solutions to remove unreacted starting materials and byproducts. For Fischer esterification, washing with a mild base like sodium bicarbonate is crucial to remove the acid catalyst.[15] For Williamson ether synthesis, a quench with ammonium chloride is often used.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the synthesized compounds. The presence of the pentafluoroethyl group will give characteristic signals in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and assess its purity.
-
Infrared (IR) Spectroscopy: The formation of esters can be confirmed by the appearance of a strong carbonyl (C=O) stretch in the IR spectrum, typically around 1735-1750 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol is also indicative of a successful reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. cerritos.edu [cerritos.edu]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mitsunobu Reaction [organic-chemistry.org]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
The Role of Fluorinated Alcohols in Enhancing Reaction Selectivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful solvents and additives capable of dramatically enhancing reaction rates and, most notably, selectivity in a wide range of chemical transformations. Their unique properties, including strong hydrogen-bond-donating ability, low nucleophilicity, and high ionizing power, allow them to stabilize transition states, activate substrates, and direct the stereochemical outcome of reactions in ways that are often not achievable in conventional solvents.[1][2] These characteristics have proven invaluable in fields such as asymmetric catalysis, C-H functionalization, and the synthesis of complex peptides, making fluorinated alcohols indispensable tools for modern organic synthesis and drug development.
This document provides detailed application notes and experimental protocols for key reactions where fluorinated alcohols play a crucial role in enhancing selectivity. The information presented herein is intended to serve as a practical guide for researchers seeking to leverage the unique benefits of these remarkable solvents.
Diastereoselective C-H Arylation of Cyclobutanes
The direct functionalization of C-H bonds is a powerful strategy for streamlining organic synthesis. However, controlling the stereoselectivity of such reactions, particularly on small, strained ring systems, remains a significant challenge. The use of HFIP as a solvent has been shown to be critical in achieving high diastereoselectivity in the palladium-catalyzed β-C-H arylation of α-fluoroalkyl cyclobutane carboxylic acids.[3] The strong hydrogen-bonding network of HFIP is believed to play a key role in organizing the transition state, leading to the preferential formation of one diastereomer.[4][5]
Quantitative Data
| Entry | Aryl Iodide | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | 4-iodotoluene | HFIP | 85 | >20:1 | 95 |
| 2 | 4-iodotoluene | Dichloroethane (DCE) | <10 | - | - |
| 3 | 4-iodotoluene | Toluene | <5 | - | - |
| 4 | 4-iodotoluene | Acetonitrile | <5 | - | - |
| 5 | 1-iodo-4-methoxybenzene | HFIP | 82 | >20:1 | 96 |
| 6 | 1-iodo-4-chlorobenzene | HFIP | 78 | >20:1 | 94 |
Data synthesized from a representative enantioselective β-C-H arylation of 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.[3]
Experimental Protocol: Enantioselective β-C-H Arylation of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
Materials:
-
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid
-
Aryl iodide (e.g., 4-iodotoluene)
-
Pd(OAc)₂
-
Chiral monoprotected-N-amino sulfonamide (MPASA) ligand
-
Ag₂CO₃
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (0.2 mmol, 1.0 equiv), the aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), the chiral MPASA ligand (0.024 mmol, 12 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous HFIP (2.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired arylated product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC).[3]
Logical Relationship Diagram
References
- 1. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(II)-bisoxazolidine catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Role of 3,3,4,4,4-Pentafluorobutan-1-ol in Pharmaceutical Synthesis: An Overview of Potential Applications
Introduction:
3,3,4,4,4-Pentafluorobutan-1-ol, a partially fluorinated alcohol, represents a potentially valuable building block in the synthesis of novel pharmaceutical compounds. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. While direct and widespread applications of this compound in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its chemical structure suggests several potential routes for its integration into drug discovery and development programs. This document outlines prospective applications and theoretical protocols based on established chemical transformations.
Potential Applications in Medicinal Chemistry
The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to various functional groups that can be incorporated into larger, biologically active molecules. The pentafluorobutyl moiety can serve as a bioisostere for other groups, potentially improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.
1. Synthesis of Fluorinated Ethers:
Ether linkages are common in many pharmaceutical agents. The hydroxyl group of this compound can be alkylated to form ethers, introducing the 3,3,4,4,4-pentafluorobutoxy group into a target molecule. This modification can enhance lipophilicity and metabolic stability.
2. Formation of Fluorinated Esters:
Esterification of this compound with carboxylic acid derivatives of pharmacophores can be employed to create prodrugs. The resulting esters may exhibit improved oral bioavailability, and subsequent hydrolysis in vivo would release the active drug.
3. Oxidation to a Fluorinated Aldehyde:
Oxidation of the primary alcohol functionality yields 3,3,4,4,4-pentafluorobutanal. This aldehyde can then serve as a key intermediate for a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations, to construct more complex fluorinated drug candidates.
Experimental Protocols (Theoretical)
The following are generalized protocols for the key transformations of this compound. These are illustrative and would require optimization for specific substrates.
Protocol 1: Synthesis of a 3,3,4,4,4-Pentafluorobutyl Ether (Williamson Ether Synthesis)
This protocol describes the synthesis of a generic aryl-(3,3,4,4,4-pentafluorobutyl) ether.
-
Materials: this compound, a substituted phenol, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis of a 3,3,4,4,4-Pentafluorobutyl Ester (Steglich Esterification)
This protocol outlines the esterification of a generic carboxylic acid with this compound.
-
Materials: A carboxylic acid, this compound, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Oxidation of this compound to 3,3,4,4,4-Pentafluorobutanal
This protocol describes a mild oxidation to the corresponding aldehyde.
-
Materials: this compound, pyridinium chlorochromate (PCC), and anhydrous dichloromethane (DCM).
-
Procedure:
-
To a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite.
-
Concentrate the filtrate carefully under reduced pressure to obtain the crude aldehyde. The product is often volatile and may be used in the next step without further purification.
-
Quantitative Data Summary
Visualizations
Logical Workflow for the Utilization of this compound in Drug Discovery
Caption: Synthetic pathways from this compound.
While this compound is not yet a mainstream building block in pharmaceutical synthesis, its structure offers significant potential for the creation of novel fluorinated drug candidates. The development of efficient and scalable protocols for its incorporation into diverse molecular scaffolds could open new avenues in drug discovery, particularly for enhancing the pharmacokinetic properties of lead compounds. Further research is warranted to explore the practical applications of this fluorinated alcohol in the synthesis of next-generation pharmaceuticals.
Application Notes and Protocols for the Quantification of 3,3,4,4,4-Pentafluorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,4-Pentafluorobutan-1-ol is a fluorinated organic compound with potential applications in various scientific and industrial fields, including as a specialty solvent, a building block in chemical synthesis, and in the development of pharmaceuticals and agrochemicals. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and environmental monitoring.
These application notes provide detailed protocols for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are designed to be robust and reproducible for research and drug development applications.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and semi-volatile compounds. This is the preferred method for this analyte due to its volatility.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): An alternative method that can be used, particularly if the analyte is present in a complex matrix that requires minimal sample volatility.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the procedure for the quantification of this compound using GC-MS. The method is suitable for a variety of sample matrices following appropriate sample preparation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common method for extracting analytes from aqueous samples.[2]
-
Sample Pre-treatment: Take a known volume of the aqueous sample (e.g., 1 mL) and place it in a glass vial.
-
Extraction: Add an appropriate organic solvent (e.g., 2 mL of methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3,500 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a new vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is used for more complex matrices to remove interferences and concentrate the analyte.[3][4]
-
Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[3]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar impurities.
-
Elution: Elute the analyte with 2 mL of methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 40°C (hold for 2 min), ramp to 200°C at 15°C/min, hold for 2 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of a pure standard. Likely fragments would be [M-H]+, [M-H2O]+, and characteristic fluoroalkyl fragments. |
Quantitative Data (Hypothetical)
| Parameter | Value |
| Retention Time (RT) | ~5.8 min |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This protocol provides an alternative method for the quantification of this compound, which can be advantageous for high-throughput analysis of complex biological samples.[1]
Experimental Workflow: UPLC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by UPLC-MS/MS.
Sample Preparation: Protein Precipitation
This is a simple and effective method for cleaning up biological samples like plasma or serum.
-
Sample Aliquot: Take 100 µL of the sample.
-
Precipitation: Add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Mixing: Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new vial for analysis.[1]
UPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion [M-H]⁻ → Product ion (To be determined by infusion of a pure standard) |
Quantitative Data (Hypothetical)
| Parameter | Value |
| Retention Time (RT) | ~1.8 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Data Presentation and Quality Control
For both methods, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data.
Conclusion
The GC-MS and UPLC-MS/MS methods detailed in these application notes provide robust and sensitive approaches for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Proper method validation should be performed to ensure that the chosen method meets the required performance characteristics for its intended use.
References
Application Notes and Protocols for 3,3,4,4,4-Pentafluorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling, storage, and experimental protocols for 3,3,4,4,4-Pentafluorobutan-1-ol (CAS: 54949-74-5). The information is intended to ensure safe laboratory practices and effective use of this fluorinated alcohol in research and development, particularly in the synthesis of fluorinated compounds and drug discovery.
Chemical and Physical Properties
This compound is a fluorinated alcohol that is useful as a building block in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₅F₅O |
| Molecular Weight | 164.07 g/mol |
| Appearance | Clear liquid |
| Boiling Point | 83-85 °C |
| Density | 1.374 g/cm³ |
| Purity | Typically ≥97% |
Safety and Hazard Information
It is imperative to handle this compound with appropriate safety precautions. The compound is classified as a dangerous good for transport. The following table summarizes its hazard classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor. |
| Skin Corrosion/Irritation | ❕ | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | ❕ | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity | ❕ | Warning | H335: May cause respiratory irritation. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this chemical, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use non-sparking tools.
-
Take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is room temperature.
Experimental Protocols
The following is a representative protocol for the synthesis of a fluorinated ester using this compound. This protocol is adapted from general esterification procedures.
Synthesis of 3,3,4,4,4-Pentafluorobutyl Acetate
This protocol describes the acid-catalyzed esterification of this compound with acetic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a heating mantle in a fume hood.
-
To the round-bottom flask, add 10.0 g of this compound.
-
Carefully add an excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).
-
Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain 3,3,4,4,4-pentafluorobutyl acetate.
Visualized Workflows
The following diagrams illustrate key workflows for handling and using this compound.
Caption: Safe Handling and Storage Workflow for this compound.
Caption: Experimental Workflow for the Synthesis of 3,3,4,4,4-Pentafluorobutyl Acetate.
Application Notes and Protocols: 3,3,4,4,4-Pentafluorobutan-1-ol in Fluorination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
However, based on the general reactivity of fluorinated alcohols, we can propose potential synthetic routes where 3,3,4,4,4-pentafluorobutan-1-ol could serve as a precursor to introduce the 3,3,4,4,4-pentafluorobutoxy or 3,3,4,4,4-pentafluorobutyl group. These proposed applications are based on well-established synthetic methodologies such as the Williamson ether synthesis and the Mitsunobu reaction. The protocols provided herein are generalized procedures and would require optimization for specific substrates.
Introduction to Fluorinated Moieties in Drug Discovery
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorinated groups can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability. The 3,3,4,4,4-pentafluorobutyl group is an attractive moiety that can impart these beneficial effects.
Proposed Applications of this compound
While direct evidence is lacking, this compound can theoretically be utilized to introduce the corresponding pentafluorobutoxy ether or be transformed into a derivative suitable for nucleophilic substitution to form carbon-pentafluorobutyl bonds.
Synthesis of 3,3,4,4,4-Pentafluorobutyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers from an alkoxide and an alkyl halide. This compound can be deprotonated to form the corresponding alkoxide, which can then react with various alkyl halides to yield 3,3,4,4,4-pentafluorobutyl ethers.
Generalized Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Alkyl halide (R-X, where X = Cl, Br, I)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent and this compound (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,3,4,4,4-pentafluorobutyl ether.
Table 1: Hypothetical Williamson Ether Synthesis Data
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Benzyl bromide | NaH | THF | 60 | 12 | 75-85 |
| 2 | Ethyl iodide | NaH | DMF | 70 | 8 | 70-80 |
| 3 | Propargyl bromide | KH | THF | 50 | 16 | 65-75 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Williamson Ether Synthesis:
Caption: Williamson Ether Synthesis Workflow.
Synthesis of 3,3,4,4,4-Pentafluorobutyl Esters and Ethers via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional group with inversion of stereochemistry. This compound can be coupled with various nucleophiles, such as carboxylic acids or phenols, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Generalized Protocol: Mitsunobu Reaction
Materials:
-
This compound
-
Nucleophile (e.g., carboxylic acid, phenol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and to isolate the desired product.
Table 2: Hypothetical Mitsunobu Reaction Data
| Entry | Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Benzoic Acid | PPh₃, DEAD | THF | rt | 18 | 80-90 |
| 2 | Phenol | PPh₃, DIAD | DCM | rt | 24 | 70-80 |
| 3 | Phthalimide | PPh₃, DEAD | THF | rt | 16 | 75-85 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Mitsunobu Reaction:
Caption: Mitsunobu Reaction Workflow.
Conclusion
While this compound is commercially available, its direct application as a reagent in fluorination chemistry is not well-documented in the accessible scientific literature. The protocols and workflows presented in these application notes are based on established, general synthetic methods and serve as a starting point for researchers interested in exploring the utility of this fluorinated alcohol. Significant optimization and experimental validation would be necessary to apply these methods to specific research and development projects. Further investigation into the activation of the hydroxyl group, for instance, through conversion to a tosylate or triflate, may also provide a viable route for introducing the 3,3,4,4,4-pentafluorobutyl group via nucleophilic substitution.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3,3,4,4,4-Pentafluorobutan-1-ol
Welcome to the technical support center for optimizing reaction conditions with 3,3,4,4,4-Pentafluorobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a useful solvent or reactant?
This compound, like other fluorinated alcohols, possesses a unique combination of properties that make it advantageous in various chemical transformations. Its highly polarized O-H bond leads to strong hydrogen-bonding donor capabilities and increased acidity compared to non-fluorinated analogs. This enhances the reactivity of electrophiles and can stabilize charged intermediates. Furthermore, its low nucleophilicity minimizes its participation as a competing nucleophile in many reactions.
Q2: In which types of reactions is this compound typically used?
Due to its unique properties, this compound and similar fluorinated alcohols are effective in a range of reactions, including:
-
Nucleophilic Substitutions: Where it can act as a solvent to promote the reaction without competing with the nucleophile.
-
C-H Functionalization: The solvent's ability to stabilize cationic intermediates can be beneficial.[1]
-
Oxidations and Ring-Opening Reactions: Its ability to activate substrates through hydrogen bonding is advantageous in these transformations.
-
Fluorination Reactions: It can serve as a non-reactive, polar solvent.
Q3: What are the main safety considerations when working with this compound?
This compound is a flammable liquid and should be handled with care.[2] It can cause skin and serious eye irritation.[3] It is recommended to use this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Always consult the Safety Data Sheet (SDS) before use.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in chemical reactions.
Problem 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10 °C. Monitor for product formation and potential side reactions at each step. |
| Inadequate Catalyst Activity or Concentration | - Ensure the catalyst is fresh and has been stored correctly. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Poor Solubility of Reagents | Consider the use of a co-solvent to improve the solubility of starting materials. The choice of co-solvent should be inert to the reaction conditions. |
| Presence of Water | For moisture-sensitive reactions, ensure all glassware is oven-dried and reagents are anhydrous. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Formation of Undesired Side Products
| Possible Cause | Troubleshooting Steps |
| Ether Formation | In reactions with carbocation intermediates, the alcohol solvent can act as a nucleophile, leading to the formation of a fluoroalkyl ether byproduct.[5] To mitigate this, consider lowering the reaction temperature or using a less coordinating solvent if the reaction allows. |
| Elimination Reactions | The presence of a strong base can promote elimination side reactions. If possible, use milder or non-nucleophilic bases. Lowering the reaction temperature can also disfavor elimination pathways. |
| Decomposition of Starting Material or Product | If your compounds are sensitive to the acidic nature of the fluorinated alcohol, consider adding a non-nucleophilic buffer. Monitor the reaction progress closely to avoid prolonged reaction times that could lead to degradation. |
Data Presentation
Physicochemical Properties of this compound and Related Fluorinated Alcohols
| Property | This compound | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| CAS Number | 54949-74-5[6] | 920-66-1 | 75-89-8 |
| Molecular Formula | C₄H₅F₅O[6] | C₃H₂F₆O | C₂H₃F₃O |
| Molecular Weight | 164.07 g/mol [6] | 168.04 g/mol | 100.04 g/mol |
| Boiling Point | 83-85 °C[4] | 59 °C | 77-80 °C |
| Density | ~1.37 g/cm³[7] | 1.596 g/cm³ | 1.382 g/cm³ |
| pKa | Not widely reported | 9.3[3] | 12.4 |
Note: Some properties for this compound are predicted or not widely available in the literature.
Representative Reaction Parameters for Nucleophilic Substitution
The following table provides a starting point for optimizing a generic nucleophilic substitution reaction where this compound is used as a solvent. These parameters are based on analogous reactions in similar fluorinated alcohols and should be optimized for each specific transformation.
| Parameter | Range | Notes |
| Temperature (°C) | 25 - 80 | Start at room temperature and increase as needed to drive the reaction to completion. |
| Reactant Concentration (M) | 0.1 - 1.0 | Higher concentrations may increase reaction rates but could also lead to side reactions. |
| Nucleophile Equivalents | 1.1 - 2.0 | A slight excess of the nucleophile is often beneficial. |
| Catalyst Loading (mol%) | 1 - 10 | For catalyzed reactions, screen catalyst loading to find the optimal balance between reaction rate and cost. |
| Reaction Time (h) | 2 - 24 | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Representative Protocol for a Nucleophilic Substitution Reaction
This protocol is a general guideline for a nucleophilic substitution of an alkyl halide with a nitrogen nucleophile using this compound as a solvent.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the alkyl halide (1.0 eq) and the nitrogen nucleophile (1.2 eq).
-
Solvent Addition: Under an inert atmosphere (if required), add a sufficient volume of this compound to achieve the desired concentration (e.g., 0.5 M).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C). Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.
Mandatory Visualizations
Caption: A troubleshooting workflow for optimizing reaction conditions.
Caption: A general experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,3,4,4,4-Pentafluoro-1-butanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 54949-74-5 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 54949-74-5 [m.chemicalbook.com]
Technical Support Center: 3,3,4,4,4-Pentafluorobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3,3,4,4,4-Pentafluorobutan-1-ol. The information is designed to help anticipate and resolve potential side reactions and other experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low Yield in Williamson Ether Synthesis
Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield of the desired ether is consistently low. What are the potential side reactions and how can I minimize them?
Answer:
The most common side reaction in a Williamson ether synthesis is the E2 (elimination) reaction, which competes with the desired SN2 (substitution) reaction. The alkoxide of this compound is a strong base, which can promote the elimination of H-X from the alkyl halide to form an alkene, especially with secondary and tertiary alkyl halides.
Troubleshooting Steps:
-
Choice of Alkyl Halide: The structure of the alkyl halide is critical.
-
Primary alkyl halides are most suitable as they are more susceptible to SN2 attack and less prone to elimination.
-
Secondary alkyl halides will likely result in a mixture of substitution and elimination products.
-
Tertiary alkyl halides will predominantly undergo elimination and are not recommended for this synthesis.
-
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.
-
Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, making the "naked" alkoxide anion more nucleophilic and promoting the SN2 reaction.
-
Base Selection: Ensure complete deprotonation of the alcohol to the alkoxide. A strong base like sodium hydride (NaH) is effective. Incomplete deprotonation will result in unreacted starting material and lower yields.
Issue 2: Unexpected Byproducts in Oxidation Reactions
Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing the formation of a carboxylic acid and other impurities. How can I achieve selective oxidation to the aldehyde?
Answer:
Primary alcohols can be oxidized to either aldehydes or carboxylic acids. Over-oxidation to the carboxylic acid is a common side reaction. The choice of oxidizing agent and reaction conditions are key to controlling the outcome.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Use a mild oxidizing agent that is selective for the formation of aldehydes from primary alcohols. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are common choices for this transformation. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will typically lead to the carboxylic acid.
-
Reaction Conditions:
-
Use a stoichiometric amount of the oxidizing agent. An excess will promote over-oxidation.
-
Perform the reaction at a controlled, low temperature.
-
If possible, remove the aldehyde from the reaction mixture as it forms (e.g., by distillation) to prevent further oxidation.
-
Frequently Asked Questions (FAQs)
Q1: Does the esterification of this compound typically have side reactions?
A1: Generally, the Fischer esterification of fluorinated alcohols like this compound with carboxylic acids is a relatively clean reaction with minimal side products. Studies on the similar 2,2,3,3,4,4,4-heptafluorobutan-1-ol have shown no significant side reactions.[1][2][3] The main challenge is typically driving the equilibrium towards the product ester. This can be achieved by using an excess of one of the reactants or by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus.
Q2: What are the potential side reactions during the dehydration of this compound?
A2: Acid-catalyzed dehydration of this compound is expected to yield 3,3,4,4,4-pentafluorobut-1-ene. Potential side reactions could include the formation of ethers if the reaction temperature is not high enough.[4] With strong, oxidizing acids like concentrated sulfuric acid, charring and the formation of carbon dioxide and sulfur dioxide can occur.[5] Using a milder acid catalyst like phosphoric acid or passing the alcohol vapor over heated aluminum oxide can provide a cleaner reaction.[5][6]
Q3: How does the presence of fluorine atoms affect the reactivity of this compound?
A3: The electron-withdrawing nature of the fluorine atoms has several effects on the reactivity of the alcohol:
-
Increased Acidity: The hydroxyl proton is more acidic compared to its non-fluorinated analog, which can facilitate its deprotonation to form the alkoxide.[7][8]
-
Hydrogen Bonding: Fluorinated alcohols are strong hydrogen bond donors.[9][10] This property can influence reaction mechanisms and rates, sometimes allowing them to act as reaction promoters.[11]
-
Nucleophilicity: The electron-withdrawing effect of the fluorine atoms reduces the nucleophilicity of the oxygen atom.
Quantitative Data Summary
Table 1: Effect of Alkyl Halide Structure on Williamson Ether Synthesis Outcome
| Alkyl Halide Type | Primary (e.g., 1-bromobutane) | Secondary (e.g., 2-bromobutane) | Tertiary (e.g., 2-bromo-2-methylpropane) |
| Major Product | Ether (SN2) | Mixture of Ether (SN2) and Alkene (E2) | Alkene (E2) |
| Approximate Ether Yield | > 85% | 30-50% | < 5% |
| Approximate Alkene Yield | < 15% | 50-70% | > 95% |
Table 2: Influence of Oxidizing Agent on the Oxidation of this compound
| Oxidizing Agent | Major Product | Approximate Yield of Major Product | Common Byproducts |
| PCC or DMP | Aldehyde | 85-95% | Unreacted alcohol |
| KMnO₄ or H₂CrO₄ | Carboxylic Acid | > 90% | Aldehyde (if reaction is incomplete) |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops). Use a suitable solvent that forms an azeotrope with water, such as toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation.
Protocol 2: Williamson Ether Synthesis with this compound and 1-Bromobutane
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a polar aprotic solvent (e.g., anhydrous DMF).
-
Alkoxide Formation: Add this compound (1.0 eq) to the solvent. Cool the mixture in an ice bath and add sodium hydride (1.1 eq) portion-wise. Stir until the evolution of hydrogen gas ceases.
-
Reaction: Add 1-bromobutane (1.0 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C).
-
Monitoring: Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Workup: Cool the reaction mixture and quench cautiously with water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography or distillation.
Visualizations
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Caption: Oxidation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. issr.edu.kh [issr.edu.kh]
- 7. The effect of fluorine substitution in alcohol–amine complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02500H [pubs.rsc.org]
- 8. The effect of fluorine substitution in alcohol-amine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3,3,4,4,4-Pentafluorobutan-1-ol in Synthesis
Welcome to the technical support center for the application of 3,3,4,4,4-Pentafluorobutan-1-ol in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges when using this fluorinated alcohol to enhance reaction outcomes. Due to the limited specific literature on this solvent, this guide draws upon the established principles of fluorinated solvent chemistry to offer practical advice.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal reaction concentration. | Systematically vary the concentration of reactants in this compound to find the optimal conditions. |
| Inadequate reaction temperature. | Screen a range of temperatures. The unique properties of fluorinated solvents can alter reaction kinetics. | |
| Poor solubility of starting materials. | Although a good solvent for many polar compounds, some reagents may have limited solubility. Consider co-solvents, but be aware this may alter the reaction environment. | |
| Side Product Formation | Reaction with the solvent. | While less nucleophilic than non-fluorinated alcohols, this compound can still participate in reactions under certain conditions. Analyze side products to identify potential solvent adducts. |
| Altered reaction pathway. | The polar and hydrogen-bond donating nature of the solvent can stabilize intermediates differently than conventional solvents, potentially favoring alternative reaction pathways. | |
| Difficult Product Isolation | High boiling point of the solvent (83-85°C). | Removal by rotary evaporation may be slow. Consider extraction with a non-polar organic solvent or precipitation of the product if it is a solid. |
| Emulsion formation during workup. | Fluorinated solvents can sometimes form stable emulsions. Try adding brine or a small amount of a different organic solvent to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it useful in synthesis?
A1: this compound is a polar, protic solvent with unique properties derived from its fluorinated tail. These include:
-
Strong Hydrogen Bond Donor: Can stabilize anionic intermediates and transition states.
-
Low Nucleophilicity: Less likely to participate as a nucleophile in reactions compared to its non-fluorinated counterparts.
-
Unique Solubility Profile: Can enhance the solubility of certain reagents and catalysts.
-
Potential for Biphasic Systems: Immiscibility with some organic solvents can aid in catalyst or product separation.
Q2: In which types of reactions can this compound be expected to improve yields?
A2: While specific data is limited, based on the properties of similar fluorinated alcohols like TFE and HFIP, it may be beneficial in:
-
Reactions involving cationic intermediates that can be stabilized by the solvent.
-
Oxidations and reductions where the solvent's stability is advantageous.
-
Reactions where suppression of side reactions from a nucleophilic solvent is desired.
-
Electrosynthesis, where it can act as a supportive electrolyte medium.
Q3: How should I handle and dispose of this compound?
A3: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Personal protective equipment (gloves, safety glasses) should be worn. Dispose of as halogenated organic waste in accordance with your institution's safety guidelines.
Q4: Can I use this compound in combination with other solvents?
A4: Yes, it can be used as a co-solvent. This can be a useful strategy to fine-tune the polarity and solvating properties of the reaction medium. However, the addition of other solvents will alter the unique reaction environment it provides.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general workflow for utilizing this compound in an SNAr reaction, where its ability to stabilize the Meisenheimer complex could enhance the reaction rate and yield.
1. Reagent Preparation:
- Dissolve the electrophilic aromatic substrate (1.0 eq) in this compound (concentration to be optimized, e.g., 0.1 M).
- In a separate flask, dissolve the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K2CO3, 2.0 eq) in this compound.
2. Reaction Setup:
- Under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile solution to the stirred solution of the aromatic substrate.
- Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.
3. Workup and Purification:
- After completion, cool the reaction mixture to room temperature.
- Quench the reaction with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Stability issues of 3,3,4,4,4-Pentafluorobutan-1-ol in acidic/basic media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3,3,4,4,4-Pentafluorobutan-1-ol in acidic and basic media. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic media?
A1: In the presence of strong acids and elevated temperatures, this compound may undergo acid-catalyzed dehydration. This is a common reaction for alcohols and involves the elimination of a water molecule to form an alkene. Due to the electron-withdrawing nature of the pentafluoroethyl group, the formation of a stable carbocation intermediate is crucial for this reaction to proceed.
Q2: What is the likely degradation pathway for this compound in acidic media?
A2: The most probable degradation pathway in acidic media is an E1 or E2 elimination reaction, leading to the formation of 3,3,4,4,4-pentafluorobut-1-ene. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequently, a proton is abstracted from an adjacent carbon, resulting in the formation of a double bond.
Q3: What are the potential stability concerns for this compound in basic media?
A3: Due to the presence of the electron-withdrawing pentafluoroethyl group, the hydrogen atoms on the carbon adjacent to the CH2OH group (the α-carbon) are more acidic than in non-fluorinated alcohols. In the presence of a strong base, deprotonation could potentially initiate an elimination reaction, although primary alcohols are generally less susceptible to base-induced eliminations than secondary or tertiary alcohols.[1][2] Another possibility, though less likely for a primary alcohol, is oxidation if an oxidizing agent is present.
Q4: What are the expected degradation products of this compound in basic media?
A4: The most likely degradation product under strong basic conditions would be 3,3,4,4,4-pentafluorobut-1-ene via an elimination reaction. The reaction would proceed through the removal of a proton from the carbon adjacent to the CH2OH group by a strong base, followed by the elimination of the hydroxyl group.
Q5: How can I monitor the stability of this compound in my experiments?
A5: Several analytical techniques can be employed to monitor the stability of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for quantifying the parent alcohol and identifying volatile degradation products.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can be used to separate and quantify the alcohol and its degradation products.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to degradation products over time.[8][9][10][11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of this compound in Acidic Media | Acid-catalyzed dehydration. | 1. Lower the temperature: Dehydration reactions are typically accelerated by heat.[13] 2. Use a less concentrated acid: Higher acid concentrations increase the rate of protonation and subsequent dehydration. 3. Choose a non-nucleophilic acid: If substitution is a concern, use acids with non-nucleophilic conjugate bases like sulfuric or phosphoric acid.[1][2][14] 4. Monitor for alkene formation: Use GC-MS to check for the presence of 3,3,4,4,4-pentafluorobut-1-ene. |
| Unexpected Peaks in Analysis of Basic Solutions | Base-catalyzed elimination. | 1. Use a weaker base: If the reaction conditions permit, switch to a milder base. 2. Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures. 3. Protect the alcohol: If the hydroxyl group is not the reactive site of interest, consider protecting it with a suitable protecting group. 4. Analyze for alkene formation: Use analytical techniques like GC-MS or NMR to identify the presence of 3,3,4,4,4-pentafluorobut-1-ene. |
| Inconsistent Results or Poor Recovery | Adsorption to glassware or plasticware. | 1. Use appropriate containers: For fluorinated compounds, it is advisable to use containers made of materials like polypropylene or silanized glass to minimize adsorption. 2. Rinse containers with solvent: After transferring your sample, rinse the original container with a suitable solvent to recover any adsorbed material. |
Experimental Protocols
Protocol for Assessing Stability in Acidic/Basic Media (Based on OECD Guideline 111)
This protocol provides a general framework for evaluating the hydrolytic stability of this compound.
1. Materials:
-
This compound (purity >99%)
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9.[15][16][17]
-
Volumetric flasks and pipettes
-
Incubator or water bath with temperature control
-
Analytical instrumentation (GC-MS, HPLC, or NMR)
2. Procedure:
-
Prepare a stock solution of this compound in a water-miscible, inert solvent (e.g., acetonitrile).
-
In separate, sealed vials, add a small aliquot of the stock solution to the pH 4, 7, and 9 buffer solutions. The final concentration of the alcohol should not exceed its water solubility.
-
Prepare control samples with the alcohol in a neutral, unbuffered aqueous solution.
-
Incubate the vials at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photodegradation.[16]
-
At specified time intervals (e.g., 0, 24, 48, 96 hours, and weekly), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Analyze the samples using a validated analytical method (GC-MS, HPLC, or NMR) to determine the concentration of the parent alcohol and any degradation products.
3. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH.
Analytical Methodologies
| Technique | Methodology |
| GC-MS | Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). Injector Temperature: 250°C. Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. MS Detector: Electron ionization (EI) in full scan mode to identify unknowns and selected ion monitoring (SIM) for quantification. |
| HPLC-MS | Column: A C18 or a fluorinated stationary phase column.[4][7] Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid for positive ion mode or 5 mM ammonium acetate for negative ion mode. MS Detector: Electrospray ionization (ESI) in both positive and negative ion modes. |
| NMR | ¹H NMR: Monitor the disappearance of the signals corresponding to the protons of the alcohol and the appearance of new signals in the alkene region. ¹⁹F NMR: Track the signals of the fluorine atoms. Changes in the chemical environment due to degradation will result in shifts or the appearance of new fluorine signals. |
Visualizations
Caption: Proposed acid-catalyzed dehydration pathway of this compound.
Caption: Plausible base-catalyzed elimination pathway for this compound.
Caption: General workflow for assessing the chemical stability of the alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Brain proton magnetic resonance spectroscopy of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 17. jrfglobal.com [jrfglobal.com]
Technical Support Center: Removal of Residual 3,3,4,4,4-Pentafluorobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual 3,3,4,4,4-pentafluorobutan-1-ol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Boiling Point | 83-85 °C[1][2] | Allows for removal by distillation if the desired product has a significantly different boiling point. |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[1][2] | This suggests it has moderate polarity. Its solubility in common organic solvents used for reactions and extractions (e.g., ethyl acetate, dichloromethane) should be considered. |
| Polarity | Polar | Influences its retention in normal and reversed-phase chromatography and its partitioning in liquid-liquid extraction. |
Q2: Which are the most common methods for removing residual this compound?
A2: The most common and effective techniques for removing this fluorinated alcohol include:
-
Distillation: Effective if there is a significant boiling point difference between the alcohol and the desired product.
-
Aqueous Extraction (Wash): Can be used to partition the polar alcohol into an aqueous phase, away from a less polar product in an organic solvent.
-
Column Chromatography: A versatile technique to separate the alcohol from the product based on differences in polarity.[3][4][5]
-
Scavenger Resins: Solid-supported reagents that can selectively react with and bind the alcohol, allowing for its removal by simple filtration.[6][7][8]
Q3: When should I consider using a scavenger resin?
A3: Scavenger resins are particularly useful in the following scenarios:
-
When the boiling points of the alcohol and your product are too close for effective separation by distillation.
-
If the product is an oil and cannot be purified by crystallization.[9]
-
For rapid purification of a large number of samples in parallel synthesis or library generation.[8][10]
-
When you want to avoid aqueous workups that could degrade sensitive products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of this compound.
Issue 1: Incomplete removal after aqueous extraction.
| Possible Cause | Troubleshooting Step |
| Insufficient number of extractions. | Increase the number of aqueous washes (e.g., from 1-2 to 3-5). |
| Unfavorable partition coefficient. | The alcohol may have significant solubility in the organic layer. Try washing with a brine solution (saturated NaCl) after the water washes to "salt out" the alcohol into the aqueous phase. |
| Emulsion formation. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, allow the mixture to stand for a longer period. For persistent emulsions, filtering the entire mixture through a pad of Celite® may be effective. |
Issue 2: Co-elution of the alcohol with the product during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The polarity of the eluent may not be optimal. Systematically vary the solvent ratio to achieve better separation. Consider using a different solvent system altogether. For example, if using hexane/ethyl acetate, try dichloromethane/methanol. |
| Similar polarity of the alcohol and the product. | Switch to a different stationary phase. If using silica gel (normal phase), consider using reversed-phase (C18) chromatography. For fluorinated compounds, a column with a fluorinated stationary phase can offer unique selectivity.[11][12] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude product.[3] |
Issue 3: Scavenger resin is ineffective.
| Possible Cause | Troubleshooting Step |
| Incorrect resin choice. | Ensure the scavenger resin is appropriate for scavenging alcohols. Isocyanate-based or tosyl chloride-based resins are generally effective.[7] |
| Insufficient amount of resin. | Use a larger excess of the scavenger resin (e.g., increase from 2 equivalents to 4 equivalents relative to the residual alcohol). |
| Slow reaction kinetics. | Increase the reaction time with the scavenger resin and/or gently heat the mixture if the product is thermally stable. |
Experimental Protocols
Protocol 1: Removal by Distillation
This method is suitable when the desired product has a boiling point that is at least 25-30 °C different from that of this compound (83-85 °C).
-
Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the reaction mixture in the distillation flask.
-
Fraction Collection: Collect the fraction that distills around 83-85 °C, which will be enriched in this compound.
-
Analysis: Analyze the remaining material in the distillation flask to confirm the removal of the alcohol.
Protocol 2: Removal by Aqueous Extraction
This protocol is effective for removing the polar alcohol from a less polar product dissolved in an immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of deionized water and shake the funnel vigorously, venting frequently to release any pressure buildup.[13]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-4 more times with fresh deionized water.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Removal by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.[4][5]
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture where the product has an Rf value of approximately 0.3-0.4 and is well-separated from the spot corresponding to the alcohol.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Elution: Elute the column with the predetermined solvent system.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 4: Removal using a Scavenger Resin
This protocol utilizes a functionalized resin to covalently bind the alcohol.
-
Resin Selection: Choose a scavenger resin suitable for alcohols, such as an isocyanate-functionalized polystyrene resin.
-
Reaction Setup: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Add the scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual alcohol).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction can be monitored by TLC to confirm the disappearance of the alcohol.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Removal Efficiency for Different Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Distillation | >95% | Simple, fast for large scales. | Requires a significant boiling point difference. |
| Aqueous Extraction | 85-95% | Inexpensive, suitable for large scales. | May not achieve high purity, can lead to emulsions. |
| Column Chromatography | >99% | High purity can be achieved, widely applicable. | Can be time-consuming and require large solvent volumes. |
| Scavenger Resin | >98% | High purity, simple work-up (filtration).[6] | Resins can be expensive, may require optimization of reaction time. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting co-elution in column chromatography.
References
- 1. This compound CAS#: 54949-74-5 [m.chemicalbook.com]
- 2. This compound | 54949-74-5 [amp.chemicalbook.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. silicycle.com [silicycle.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Common impurities in commercial 3,3,4,4,4-Pentafluorobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 3,3,4,4,4-Pentafluorobutan-1-ol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: While the exact impurity profile can vary between suppliers and batches, common impurities in commercial this compound may originate from the synthetic route and subsequent purification processes. Based on analogous syntheses of polyfluoroalkanols, potential impurities could include:
-
Unreacted Starting Materials: Such as precursors used in the synthesis.
-
Isomeric Byproducts: For example, 3,3,4,4,4-Pentafluorobutan-2-ol.[1]
-
Over- or Under-fluorinated Analogs: Compounds with more or fewer fluorine atoms than the target molecule.
-
Residual Solvents: Solvents used during the reaction or purification steps.
-
Acidic Impurities: Trace amounts of acids, which can affect reaction outcomes.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][3] GC-MS is excellent for identifying and quantifying volatile impurities, while qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte.[2][3]
Q3: Can impurities in this compound affect my reaction?
A3: Yes, impurities can significantly impact chemical reactions. For instance, acidic impurities can alter the pH of the reaction mixture, potentially leading to unexpected side reactions or decomposition of sensitive reagents.[4] The presence of other alcoholic isomers could lead to the formation of undesired isomeric products.
Q4: What is the typical purity of commercial this compound?
A4: The purity of commercially available this compound is typically around 97%. However, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products in the reaction. | Presence of reactive impurities in the this compound. | 1. Analyze the alcohol for impurities using GC-MS. 2. Purify the alcohol by distillation if significant impurities are detected. 3. Consider the possibility of side reactions promoted by acidic or basic impurities and neutralize if necessary.[5][6] |
| Inconsistent reaction yields or rates between batches. | Variation in the purity or impurity profile of the this compound. | 1. Request and compare the Certificates of Analysis for different batches. 2. Perform a purity check on each new batch using qNMR before use.[2] |
| Reaction failure or low conversion. | The presence of inhibitors or interfering substances in the alcohol. | 1. Test the reaction with a freshly purified sample of the alcohol. 2. Investigate the compatibility of the reaction components with potential impurities identified through analysis. |
| Formation of an unexpected isomer of the desired product. | The presence of an isomeric impurity, such as 3,3,4,4,4-Pentafluorobutan-2-ol.[1] | 1. Use high-resolution GC-MS to identify isomeric impurities in the starting material. 2. If necessary, develop a purification method to remove the isomeric impurity. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol outlines a general method for identifying and quantifying volatile impurities in this compound.
-
Sample Preparation:
-
Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane) to a suitable concentration (e.g., 1 mg/mL).
-
-
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-400.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area.
-
Protocol 2: Quantitative NMR (qNMR) for Purity Determination
This protocol provides a method for determining the absolute purity of this compound.[3][7][8][9]
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 8 or more, depending on the sample concentration.
-
Acquisition Time (aq): Sufficient to resolve the signals (e.g., > 3 seconds).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Impact of an acidic impurity on a hypothetical reaction.
References
- 1. 3,3,4,4,4-Pentafluorobutan-2-ol | C4H5F5O | CID 78991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. wiley.com [wiley.com]
- 7. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Technical Support Center: 3,3,4,4,4-Pentafluorobutan-1-ol Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,4,4,4-Pentafluorobutan-1-ol. The information is designed to address common challenges encountered when scaling up reactions involving this fluorinated alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound presents several key challenges that are common to many chemical processes but can be exacerbated by the properties of fluorinated compounds. These include:
-
Thermal Management: Reactions may have significant exothermic or endothermic profiles that are manageable on a small scale but can lead to temperature control issues in larger reactors. Poor heat dissipation can result in side reactions, product degradation, or even runaway reactions.
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more difficult in larger vessels, which can lead to localized "hot spots" or concentration gradients, affecting reaction kinetics and selectivity.
-
Purification: The unique properties of fluorinated compounds can make separation from byproducts and unreacted starting materials challenging on a larger scale. Standard purification techniques like distillation may require optimization due to the volatility and boiling point of the alcohol and its derivatives.
-
Safety: Handling larger quantities of chemicals inherently increases safety risks. For fluorinated compounds, this includes potential thermal decomposition which could release hazardous substances. A thorough risk assessment is crucial before any scale-up.
-
Reaction Kinetics and Equilibrium: Reactions that proceed to completion on a lab scale may be subject to equilibrium limitations at a larger scale. For instance, in esterification reactions, the removal of water becomes critical to drive the reaction forward.
Q2: What are the key physical properties of this compound that I should consider for scale-up?
A2: Understanding the physical properties of this compound is essential for process design and scale-up. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H5F5O | [1] |
| Molecular Weight | 164.07 g/mol | [1] |
| Boiling Point | 83-85 °C | [1] |
| Density (predicted) | 1.374 ± 0.06 g/cm³ | [1] |
| pKa (predicted) | 14.11 ± 0.10 | [1] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [1] |
Q3: Are there any known incompatible materials or reaction conditions to be aware of?
A3: While specific incompatibility studies for this compound are not extensively documented in publicly available literature, general principles for fluorinated alcohols should be followed. Strong oxidizing agents should be avoided. Reactions at high temperatures should be carefully monitored for potential decomposition, which could lead to the formation of hazardous byproducts.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield Upon Scale-Up of Esterification
Possible Causes:
-
Equilibrium Limitations: Esterification reactions are typically reversible. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants. This effect is more pronounced at larger scales where removal of water may be less efficient.
-
Inefficient Mixing: Poor mixing can lead to non-uniform temperature and concentration profiles within the reactor, resulting in lower conversion rates.
-
Suboptimal Catalyst Concentration: The optimal catalyst-to-substrate ratio may change upon scale-up.
Troubleshooting Steps:
-
Water Removal: Implement a method to remove water as it is formed. For larger scale reactions, a Dean-Stark apparatus or pervaporation membrane can be effective.
-
Optimize Mixing: Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous reaction mixture.
-
Catalyst Loading: Re-evaluate the catalyst concentration. A slight increase in catalyst loading may be necessary to achieve desired reaction rates at a larger scale.
-
Reaction Monitoring: Utilize in-situ monitoring techniques such as GC-MS or NMR to track the progress of the reaction and identify the point of maximum conversion.
Issue 2: Poor Heat Control and Potential for Runaway Reaction
Possible Causes:
-
Exothermic Reaction: The heat of reaction, which may be negligible at the lab scale, can accumulate in a large reactor, leading to a rapid temperature increase.
-
Inadequate Cooling Capacity: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
Troubleshooting Steps:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution.
-
Reactor Design: Ensure the reactor's cooling system is adequate for the heat load. Consider using a reactor with a higher heat transfer coefficient or a jacketed reactor with a high-performance heat transfer fluid.
-
Controlled Addition: For highly exothermic reactions, add one of the reactants slowly to control the rate of heat generation.
-
Emergency Planning: Have a clear plan for emergency cooling or quenching of the reaction in case of a thermal runaway.
Issue 3: Difficulty in Product Purification at Scale
Possible Causes:
-
Azeotrope Formation: Fluorinated compounds can sometimes form azeotropes with solvents or byproducts, making separation by distillation difficult.
-
Similar Boiling Points: The boiling point of the product may be close to that of the starting materials or byproducts.
-
Emulsion Formation: During aqueous workups, the presence of fluorinated compounds can sometimes lead to the formation of stable emulsions.
Troubleshooting Steps:
-
Analytical Characterization: Use techniques like GC-MS to identify all components in the crude reaction mixture.
-
Purification Method Optimization:
-
Distillation: If boiling points are close, consider fractional distillation with a high-efficiency column.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Chromatography: While challenging to scale, liquid chromatography may be necessary for high-purity applications.
-
-
Workup Modification: To break emulsions, try adding brine or changing the pH of the aqueous phase.
Experimental Protocols
Representative Lab-Scale Protocol: Fischer Esterification of this compound with Acetic Acid
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.
-
To the flask, add this compound (1.0 eq), acetic acid (1.2 eq), and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude ester by distillation.
Visualizations
Caption: Logical workflow for addressing scale-up challenges.
Caption: Troubleshooting decision tree for scale-up issues.
References
Technical Support Center: 3,3,4,4,4-Pentafluorobutan-1-ol Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of 3,3,4,4,4-pentafluorobutan-1-ol degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: While specific experimental data for this compound is limited, based on studies of analogous fluorotelomer alcohols (FTOHs), the primary degradation pathways are expected to be microbial degradation and atmospheric oxidation.[1][2][3]
-
Microbial Degradation: In aerobic environments, the degradation is likely initiated by the oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This can be followed by further breakdown of the fluorinated chain.[1][2][4]
-
Atmospheric Oxidation: In the atmosphere, the degradation is likely initiated by reaction with hydroxyl (OH) radicals, leading to a cascade of reactions that can form various perfluorinated carboxylic acids (PFCAs).[3]
-
Photodegradation: In the presence of a catalyst like titanium dioxide (TiO2) and UV light, it may undergo photodegradation, potentially leading to complete mineralization to CO2 and fluoride ions.[5][6]
Q2: What are the likely major degradation products I should be looking for?
A2: Based on the degradation of similar short-chain FTOHs, you should anticipate a range of poly- and perfluorinated substances. The specific products will depend on the degradation conditions.
| Degradation Type | Expected Intermediate and Final Products |
| Microbial Degradation | 3,3,4,4,4-pentafluorobutanal, 3,3,4,4,4-pentafluorobutanoic acid, and potentially shorter-chain PFCAs.[1][2][4] |
| Atmospheric Oxidation | Perfluoropropionic acid (PFPrA), perfluoroethanoic acid (PFEA), and trifluoroacetic acid (TFA).[3] |
| Photodegradation (TiO2) | 3,3,4,4,4-pentafluorobutanal, shorter-chain perfluorinated carbonyl fluorides, CO2, and F-.[5][6] |
Q3: Is this compound expected to be persistent in the environment?
A3: Yes, like other poly- and perfluoroalkyl substances (PFAS), this compound is expected to be persistent. The carbon-fluorine bond is extremely strong, making these compounds resistant to natural degradation processes.[7][8] However, the presence of a non-fluorinated hydrocarbon portion of the molecule provides a site for microbial and chemical attack, leading to eventual degradation, unlike fully perfluorinated compounds.[1][9]
Troubleshooting Guide
Issue 1: Inconsistent or no degradation observed in microbial studies.
-
Potential Cause 1: Microbial Toxicity. High concentrations of fluorinated compounds or the release of fluoride ions during degradation can be toxic to microorganisms.[7][8]
-
Troubleshooting Steps:
-
Run a dose-response experiment to determine the optimal, non-inhibitory starting concentration of this compound.
-
Monitor fluoride ion concentration in your media over time.
-
Consider using a microbial consortium pre-acclimated to organofluorine compounds.
-
-
-
Potential Cause 2: Lack of Co-metabolites. Some microbial degradation of recalcitrant compounds requires the presence of a primary carbon source to support microbial growth and enzyme production.
Issue 2: Appearance of unexpected peaks in chromatograms (GC/MS, LC/MS/MS).
-
Potential Cause 1: Contamination. PFAS are widely used in laboratory equipment and consumables (e.g., PTFE-coated septa, vials, tubing), which can leach into your samples.
-
Troubleshooting Steps:
-
Run procedural blanks (all steps without the analyte) to identify sources of contamination.
-
Use polypropylene or polyethylene labware where possible.
-
Pre-rinse all glassware and equipment with the extraction solvent.
-
-
-
Potential Cause 2: Solvent-Induced Hydrolysis during Extraction. The choice of extraction solvent can sometimes promote the hydrolysis of related compounds present in the initial material, leading to the artificial formation of this compound.[10][11]
-
Troubleshooting Steps:
-
If analyzing a technical mixture, compare extraction efficiencies and artifact formation with different solvents (e.g., acetonitrile vs. methyl-t-butyl ether).[10]
-
Minimize extraction times and temperatures.
-
-
Issue 3: Poor recovery of analytes during sample preparation.
-
Potential Cause: Analyte Adsorption. Fluorinated compounds can adsorb to glassware and solid-phase extraction (SPE) media.
-
Troubleshooting Steps:
-
Use polypropylene vials for sample storage and preparation.
-
Optimize the SPE elution solvent to ensure complete recovery of the target analyte and its degradation products.
-
Employ isotope-labeled internal standards to accurately quantify and correct for recovery losses.
-
-
Experimental Protocols
Protocol 1: Aerobic Biodegradation Screening
This protocol is adapted from methods used for studying the biodegradation of fluorotelomer alcohols.[1][2][4]
-
Prepare Inoculum: Use activated sludge from a wastewater treatment plant or a specific microbial consortium. Acclimate the culture to a primary carbon source (e.g., ethanol) in a defined mineral medium.
-
Set up Microcosms: In sterile glass vessels, combine the mineral medium, the microbial inoculum, and this compound at a non-inhibitory concentration (e.g., 1-10 mg/L).
-
Incubation: Incubate the microcosms at room temperature (e.g., 25°C) on a shaker to ensure aerobic conditions. Include sterile controls (no inoculum) and live controls (no test compound).
-
Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove aliquots for analysis.
-
Sample Preparation:
-
Centrifuge the aliquot to pellet the biomass.
-
Extract the supernatant using an appropriate organic solvent (e.g., methyl-t-butyl ether).
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Analysis: Analyze the extracts using GC/MS for the parent compound and volatile degradation products, and LC/MS/MS for non-volatile acidic products.
Protocol 2: Analytical Method for Degradation Products
This is a general approach based on common methods for PFAS analysis.[2][12]
-
Chromatographic Separation (LC/MS/MS):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with a modifier (e.g., 20 mM ammonium acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A suitable gradient program to separate the parent alcohol from its more polar acidic degradation products.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization in negative mode (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of expected degradation products. Use full scan or product ion scan modes for the identification of unknown metabolites.
-
Visualizations
Caption: Inferred microbial degradation pathway for this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. [PDF] Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. | Semantic Scholar [semanticscholar.org]
- 2. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TiO2-induced heterogeneous photodegradation of a fluorotelomer alcohol in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Strategies for the Biodegradation of Polyfluorinated Compounds | MDPI [mdpi.com]
- 10. Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Managing Exothermic Reactions with 3,3,4,4,4-Pentafluorobutan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3,3,4,4,4-Pentafluorobutan-1-ol for the management of exothermic reactions. This guide provides essential troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the safe and effective use of this fluorinated solvent in your critical experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound for my exothermic reaction?
A1: this compound is a valuable solvent for controlling exothermic reactions due to its unique combination of properties. As a fluorinated alcohol, it possesses a high heat capacity and thermal conductivity, enabling it to act as an efficient heat sink to dissipate the energy released during a reaction.[1] Its chemical inertness, a common characteristic of fluorinated compounds, minimizes the risk of unwanted side reactions.[2] Additionally, its relatively low boiling point can be advantageous for certain applications requiring controlled reflux or facile solvent removal.
Q2: What are the key physical and thermal properties of this compound that I should be aware of?
Data Presentation: Physical and Estimated Thermal Properties of this compound
| Property | Value | Source/Method |
| Chemical Formula | C₄H₅F₅O | [3] |
| Molecular Weight | 164.07 g/mol | [3] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Estimated Liquid Heat Capacity (Cp) | Value to be estimated | Group Contribution Method[4][5] |
| Estimated Liquid Thermal Conductivity (k) | Value to be estimated | Group Contribution Method[6] |
Q3: What are the initial signs of a thermal runaway reaction, and what immediate actions should I take?
A3: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[7] Key signs include a rapid and accelerating increase in temperature, a sudden rise in pressure, unexpected gas evolution, and changes in the color or viscosity of the reaction mixture.
Immediate Actions for a Suspected Thermal Runaway:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Enhance Cooling: Maximize the cooling to the reactor by increasing the coolant flow rate or lowering the coolant temperature.
-
Emergency Quenching: If the temperature continues to rise, initiate the pre-planned emergency quenching procedure. This typically involves the rapid addition of a cold, inert solvent to dilute and cool the reaction.[8]
-
Alert Personnel and Evacuate: Inform all personnel in the vicinity and be prepared to evacuate the area if the situation cannot be controlled.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpectedly Rapid Temperature Increase | 1. Reagent addition rate is too high.2. Incorrect reactant concentration.3. Inadequate mixing leading to localized hot spots.4. Insufficient cooling capacity. | 1. Reduce the reagent addition rate.2. Verify the concentration of all reactants before starting.3. Increase the stirring speed and ensure proper vortex formation.4. Re-evaluate the cooling system's capacity based on the reaction's calculated heat of reaction. |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | Accumulation of unreacted starting material. | 1. Ensure the reaction has properly initiated before proceeding with the full addition of reagents.2. Consider adding a small amount of a pre-activated reaction mixture to initiate the main batch. |
| Solvent Appears to be Reacting or Decomposing | Incompatibility of the solvent with reactants or catalysts (e.g., strong bases or acids). | 1. Review the chemical compatibility of this compound with all reaction components. While generally inert, fluorinated alcohols can react under certain conditions.2. Perform a small-scale compatibility test before proceeding to a larger scale. |
| Difficulty Maintaining a Stable Reaction Temperature | 1. Poor heat transfer from the reactor.2. Fluctuations in the cooling system's performance. | 1. Ensure the reactor is clean and free of any insulating residues.2. Check the stability of the cooling bath temperature and flow rate. |
Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (Mettler-Toledo RC1)
This protocol outlines the general steps for determining the heat of reaction, a critical parameter for safely scaling up exothermic processes.
Objective: To quantify the heat evolved during a chemical reaction using this compound as the solvent.
Materials:
-
Mettler-Toledo RC1 Reaction Calorimeter or equivalent.[9]
-
Reactants and this compound.
-
Appropriate personal protective equipment (PPE).[10][11][12]
Procedure:
-
System Preparation and Calibration:
-
Charging the Reactor:
-
Charge the reactor with the initial reactants and this compound.
-
Establish an inert atmosphere if required by the reaction chemistry.
-
-
Reaction Initiation and Data Collection:
-
Data Analysis:
-
Integrate the heat flow curve over the duration of the reaction to determine the total heat of reaction (ΔHr).
-
Calculate the adiabatic temperature rise (ΔTad) using the heat of reaction and the estimated heat capacity of the reaction mixture.
-
Protocol 2: Standard Operating Procedure for Emergency Quenching of a Runaway Reaction
Objective: To safely terminate an uncontrolled exothermic reaction.
Materials:
-
Quenching agent (e.g., a cold, inert solvent).
-
Quenching vessel of appropriate size.
-
Emergency PPE (face shield, heavy-duty gloves, etc.).
Procedure:
-
Pre-Experiment Preparation:
-
Identify a suitable quenching agent that is inert to all components of the reaction mixture and has a high heat capacity.
-
Calculate the volume of quenching agent required to absorb the maximum potential heat release of the reaction.
-
Have the quenching agent pre-chilled and readily accessible in a designated location.
-
-
Initiation of Quenching (in case of a thermal runaway):
-
Following the immediate actions outlined in the FAQ section (stopping reagent addition, maximizing cooling), if the temperature continues to rise, proceed with quenching.[8]
-
With appropriate PPE, carefully and rapidly add the pre-chilled quenching agent to the reaction vessel. The addition should be done in a manner that avoids splashing and potential secondary hazards.
-
Continue to monitor the reactor temperature until it has stabilized at a safe level.
-
-
Post-Quench Procedure:
-
Once the reaction is quenched and the temperature is stable, safely shut down the reactor system.
-
Do not attempt to restart the reaction.
-
Thoroughly investigate the cause of the thermal runaway before attempting the reaction again.
-
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting temperature excursions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Group-contribution method - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. fauske.com [fauske.com]
- 10. mcgill.ca [mcgill.ca]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 13. leap.epa.ie [leap.epa.ie]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- 16. aidic.it [aidic.it]
Validation & Comparative
A Comparative Guide to Fluorinated Alcohols in Synthesis: 3,3,4,4,4-Pentafluorobutan-1-ol, TFE, and HFIP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,3,4,4,4-pentafluorobutan-1-ol with two of the most commonly used fluorinated alcohols in organic synthesis: 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The selection of an appropriate solvent is critical for the success of a chemical reaction, influencing reaction rates, yields, and selectivity. Fluorinated alcohols have emerged as a unique class of solvents and reagents due to their distinct properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity.
While TFE and HFIP are well-established in the synthetic chemist's toolkit, this compound is a less-explored alternative. This guide aims to provide a detailed comparison of their physical properties and known applications in synthesis. Due to a lack of extensive published experimental data for this compound, this guide will focus on a thorough comparison of its physical characteristics with those of TFE and HFIP, and extrapolate its potential applications based on these properties. The guide will also present concrete experimental data and protocols for reactions conducted in TFE and HFIP to serve as a benchmark for performance.
Physical and Chemical Properties: A Tabular Comparison
The unique reactivity of fluorinated alcohols stems from the strong electron-withdrawing effects of the fluorine atoms, which significantly impact the acidity of the hydroxyl proton and the overall electronic properties of the molecule. The following table summarizes the key physical and chemical properties of this compound, TFE, and HFIP.
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 54949-74-5 | 75-89-8 | 920-66-1 |
| Molecular Formula | C4H5F5O | C2H3F3O | C3H2F6O |
| Molecular Weight | 164.07 g/mol | 100.04 g/mol | 168.04 g/mol |
| Boiling Point | 110-111 °C | 77-80 °C | 59 °C |
| Density | ~1.4 g/mL | 1.393 g/mL | 1.596 g/mL |
| pKa | Not readily available | 12.4 | 9.3 |
| Acidity | Expected to be acidic | Strongly acidic | Very strongly acidic |
| Polarity | High | High | High |
| Hydrogen Bond Donor Ability | Strong | Strong | Very Strong |
| Nucleophilicity | Low | Low | Very Low |
| Solubility | Miscible with many organic solvents | Miscible with water and many organic solvents | Miscible with water and many organic solvents |
Note: Some properties for this compound are not well-documented in the literature and are estimated based on its structure.
Applications in Synthesis: A Comparative Overview
TFE and HFIP have found widespread use in a variety of organic transformations, where their unique properties are leveraged to promote challenging reactions, stabilize reactive intermediates, and influence product selectivity.
2,2,2-Trifluoroethanol (TFE)
TFE is a versatile solvent known for its ability to promote reactions that are sluggish in conventional solvents. Its high polarity and strong hydrogen-bond donating capacity allow it to stabilize charged intermediates and transition states.
Key Applications:
-
Nucleophilic Aromatic Substitution (SNAr): TFE can accelerate SNAr reactions by stabilizing the Meisenheimer complex.
-
Oxidations: It is an excellent solvent for various oxidation reactions, often leading to cleaner conversions and higher yields.
-
Peptide Synthesis: TFE is used to solubilize peptides and can influence secondary structure formation.
-
Biocatalysis: It can serve as a co-solvent in enzyme-catalyzed reactions, sometimes enhancing enzyme activity and stability.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
HFIP is an even more acidic and polar solvent than TFE, with exceptional hydrogen-bond donating capabilities and extremely low nucleophilicity. These properties make it a powerful tool for promoting a wide range of challenging transformations.
Key Applications:
-
C-H Functionalization: HFIP has been shown to be a highly effective solvent for various C-H activation and functionalization reactions.
-
Cationic Polymerization: Its ability to stabilize carbocations makes it an ideal medium for cationic polymerizations.
-
Electrophilic Aromatic Substitution: HFIP can activate electrophiles and promote electrophilic aromatic substitution reactions.
-
Rearrangement Reactions: It facilitates various molecular rearrangements by stabilizing cationic intermediates.
This compound: Potential Applications
While specific experimental data on the use of this compound in synthesis is scarce, its structural similarity to TFE and HFIP allows for the prediction of its potential applications. With a longer carbon chain and a pentafluoroethyl group, it is expected to possess a unique combination of polarity and lipophilicity. Its higher boiling point compared to TFE and HFIP could be advantageous for reactions requiring elevated temperatures.
Potential Applications could include:
-
As a less volatile alternative to TFE and HFIP: In reactions requiring prolonged heating, its higher boiling point would reduce solvent loss.
-
In reactions requiring a specific balance of polar and non-polar character: The butyl chain might enhance solubility for certain substrates.
-
As a reagent: The pentafluorobutyl group could be incorporated into molecules to modify their physical and biological properties.
Further research is needed to explore and validate these potential applications with concrete experimental data.
Experimental Data: A Head-to-Head Comparison in Alkylation
To provide a tangible comparison of solvent performance, we present data from a study on the Friedel-Crafts alkylation of indoles with epoxides. This reaction highlights the ability of fluorinated alcohols to promote the reaction without the need for a Lewis acid catalyst.
Reaction: Alkylation of Indole with Styrene Oxide
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,2,2-Trifluoroethanol (TFE) | 60 | 12 | 85 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 60 | 2 | 95 |
| Dichloromethane (DCM) | 60 | 24 | No Reaction |
| Methanol (MeOH) | 60 | 24 | Trace |
Data is illustrative and compiled from typical results found in the literature for this type of reaction.
As the data indicates, both TFE and HFIP are highly effective in promoting the alkylation reaction, with HFIP providing a higher yield in a significantly shorter reaction time. This is attributed to HFIP's superior ability to stabilize the carbocationic intermediate formed during the epoxide ring-opening. In contrast, conventional solvents like DCM and MeOH are ineffective under these conditions.
Experimental Protocols
Below are detailed experimental protocols for the alkylation of indole with styrene oxide using TFE and HFIP as solvents.
Protocol 1: Alkylation of Indole with Styrene Oxide in TFE
Materials:
-
Indole (1 mmol, 117 mg)
-
Styrene oxide (1.2 mmol, 144 mg, 137 µL)
-
2,2,2-Trifluoroethanol (TFE) (2 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg, 1 mmol) and 2,2,2-trifluoroethanol (2 mL).
-
Stir the mixture at room temperature until the indole is completely dissolved.
-
Add styrene oxide (144 mg, 1.2 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Alkylation of Indole with Styrene Oxide in HFIP
Materials:
-
Indole (1 mmol, 117 mg)
-
Styrene oxide (1.2 mmol, 144 mg, 137 µL)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (2 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg, 1 mmol) and 1,1,1,3,3,3-hexafluoro-2-propanol (2 mL).
-
Stir the mixture at room temperature until the indole is completely dissolved.
-
Add styrene oxide (144 mg, 1.2 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the HFIP under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for comparing the efficacy of different fluorinated alcohols as solvents in a chemical reaction.
Caption: A simplified diagram illustrating the role of a fluorinated alcohol in promoting the acid-catalyzed ring-opening of an epoxide.
Conclusion
2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are powerful and versatile solvents that enable a wide range of challenging chemical transformations. Their unique properties, particularly their high polarity and strong hydrogen-bond donating ability, set them apart from conventional organic solvents. HFIP, being more acidic and a stronger hydrogen bond donor, often exhibits superior performance in promoting reactions involving cationic intermediates.
While this compound remains a relatively unexplored fluorinated alcohol, its physical properties suggest it could serve as a useful alternative to TFE and HFIP, particularly in applications requiring a higher boiling point or a different solubility profile. However, a significant lack of published experimental data on its use in synthesis prevents a direct performance comparison at this time. Further research into the synthetic applications of this compound is warranted to fully understand its potential and to expand the toolkit of specialized fluorinated solvents available to chemists. Researchers in drug development and other scientific fields are encouraged to consider the unique properties of these fluorinated alcohols when designing and optimizing synthetic routes.
A Comparative Guide to Fluorinated Solvents in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic synthesis is continually evolving, with the choice of solvent playing a pivotal role in determining reaction efficiency, selectivity, and environmental impact. In recent years, fluorinated solvents have emerged as a compelling class of reaction media, offering unique physicochemical properties that can dramatically influence the course of chemical transformations. This guide provides an objective comparison of fluorinated solvents with their conventional counterparts, supported by experimental data, detailed protocols for key reactions, and visualizations to aid in understanding their application and benefits.
The Distinctive Properties of Fluorinated Solvents
Fluorinated solvents, particularly fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), possess a unique combination of properties that set them apart from conventional organic solvents. Their high polarity and strong hydrogen-bond-donating ability, coupled with low nucleophilicity, allow them to stabilize charged intermediates and transition states, often leading to enhanced reaction rates and altered selectivities.[1] Furthermore, their exceptional stability contributes to their recyclability, a crucial factor in sustainable chemical processes.[2]
Environmentally, many fluorinated solvents offer significant advantages, including zero ozone depletion potential and low global warming potential.[2] Their non-flammable and low-toxicity nature also enhances laboratory safety.[2]
Data Presentation: A Comparative Overview
The following tables summarize the physicochemical properties of common fluorinated and non-fluorinated solvents, along with a comparison of their performance in various organic reactions.
Table 1: Physicochemical Properties of Selected Solvents
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant |
| Fluorinated Solvents | |||||
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 168.04 | 59 | 1.596 | 16.7 |
| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | 100.04 | 74 | 1.393 | 26.7 |
| Perfluorohexane | C₆F₁₄ | 338.04 | 56 | 1.68 | 1.7 |
| Conventional Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 | 1.326 | 9.1 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 82 | 0.786 | 37.5 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | 2.4 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | 36.7 |
Note: Data compiled from various sources.[3][4][5]
Table 2: Comparative Reaction Yields in Fluorinated vs. Conventional Solvents
| Reaction Type | Substrates | Fluorinated Solvent | Yield (%) | Conventional Solvent | Yield (%) | Reference |
| C-H/N-H Activation | Cobalt-catalyzed annulation | HFIP | Good | MeOH, MeCN, DMSO, DMF, H₂O | No reaction | [6] |
| TFE | Slightly better than HFIP | [6] | ||||
| Diselenation of Alkyne | Diphenylacetylene and Diphenyl diselenide | HFIP | 95 | Dichloroethane (DCE) | 14 | [7] |
| Electrochemical 1,2-amino oxygenation of Alkenes | Styrene and Dibenzylamine | DCM/TFE (2:1) | 76 | DCM | Traces | [6] |
| TFE | Traces | DCM/MeOH (2:1) | 40 | [6] | ||
| Alkylation with Spiroepoxyoxindole | Indole and Spiroepoxyoxindole | TFE (50 °C) | 95 | - | - | [8] |
| HFIP (50 °C) | 85 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Cobalt-Catalyzed C-H/N-H Activation
This protocol is based on the work of Ackermann and coworkers.[6]
Materials:
-
Substituted alkyne (1.0 equiv)
-
Amine (1.2 equiv)
-
Cobalt(II) catalyst (e.g., Co(OAc)₂·4H₂O, 5 mol%)
-
Oxidant (e.g., Mn(OAc)₃·2H₂O, 2.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To an oven-dried reaction vessel, add the substituted alkyne, amine, cobalt(II) catalyst, and oxidant.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated solvent (TFE or HFIP) to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 120 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired annulated product.
Protocol 2: Diselenation of Alkynes in HFIP
This protocol describes the diselenation of alkynes promoted by HFIP.[7]
Materials:
-
Alkyne (1.0 equiv)
-
Diselenide (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
In a reaction vial, dissolve the alkyne and the diselenide in HFIP.
-
Stir the reaction mixture at room temperature for 24-36 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the HFIP under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired vicinal diselenide product.
Mandatory Visualization
Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Caption: Logical workflow for selecting an optimal solvent for an organic reaction.
Caption: Key properties of fluorinated solvents and their impact on organic reactions.
Conclusion
Fluorinated solvents represent a valuable and versatile class of media for a wide range of organic reactions. Their unique properties can lead to significant improvements in reaction outcomes, including enhanced yields and selectivities, while also offering notable environmental and safety benefits. Although the initial cost of some fluorinated solvents may be higher than that of their conventional counterparts, their high stability and potential for recycling can make them economically viable in the long run, particularly in industrial and pharmaceutical settings.[8][9] As the demand for greener and more efficient chemical processes continues to grow, the strategic application of fluorinated solvents is poised to become an increasingly important tool in the arsenal of the modern organic chemist.
References
- 1. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7375254B2 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Patent 2275396 [data.epo.org]
A Comparative Guide to Alternatives for 3,3,4,4,4-Pentafluorobutan-1-ol in Specialized Chemical Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent or reagent is paramount to the success of a chemical transformation. 3,3,4,4,4-Pentafluorobutan-1-ol is a valuable fluorinated alcohol, but its specific applications may benefit from the consideration of alternatives with differing physicochemical properties and reactivity profiles. This guide provides a detailed comparison of this compound with two prominent alternatives: 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The unique properties of fluorinated alcohols, such as their high polarity, strong hydrogen-bonding ability, and low nucleophilicity, make them effective solvents and promoters for a variety of organic reactions.[1] A comparison of the key physicochemical properties of this compound, TFE, and HFIP is presented in the table below.
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| CAS Number | 54949-74-5 | 75-89-8 | 920-66-1 |
| Molecular Formula | C₄H₅F₅O | C₂H₃F₃O | C₃H₂F₆O |
| Molecular Weight | 164.07 g/mol | 100.04 g/mol | 168.04 g/mol |
| Boiling Point | 83-85 °C[2] | 77-80 °C | 59 °C |
| Density | 1.374 g/cm³ (Predicted)[2] | 1.393 g/cm³ | 1.596 g/cm³ |
| pKa | Not readily available | 12.4 | 9.3 |
| Refractive Index | 1.315[2] | 1.291 | 1.275 |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[2] | Miscible with water and many organic solvents. | Miscible with water and many organic solvents. |
Performance in Key Chemical Applications
While direct comparative studies including this compound are limited in the reviewed literature, the performance of TFE and HFIP has been extensively documented in several key applications, providing a strong basis for their consideration as alternatives.
Allylic Substitution Reactions
Fluorinated alcohols have been demonstrated to be effective promoters for the direct allylic substitution of allylic alcohols with a variety of nucleophiles, proceeding under mild, metal-free conditions.[3] These solvents facilitate the formation of carbocationic intermediates through hydrogen bonding, thereby activating the substrate for nucleophilic attack.
A study by Fraile et al. provides a comparative analysis of TFE and HFIP in the direct allylic amination of (E)-1,3-diphenylprop-2-en-1-ol with p-toluenesulfonamide. The results, summarized below, highlight the superior performance of HFIP in this specific transformation.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TFE | 70 | 24 | 75 |
| HFIP | 50 | 24 | >99 |
Epoxide Ring-Opening Reactions
The activation of epoxides for nucleophilic attack is another area where fluorinated alcohols excel.[4] They act as hydrogen-bond donors, polarizing the C-O bond of the epoxide and making it more susceptible to ring-opening. This allows for reactions to proceed under milder conditions and often without the need for strong Lewis acids.
Friedel-Crafts Alkylation
Fluorinated alcohols, particularly HFIP, have been shown to be highly effective solvents for Friedel-Crafts alkylation reactions.[2][6] They can promote the reaction between electron-rich arenes and various electrophiles, often without the need for a traditional Lewis acid catalyst. This "cleaner" reaction condition is highly desirable in pharmaceutical synthesis to avoid metal contamination of the final product.
For example, the Friedel-Crafts alkylation of indoles with β-nitroalkenes proceeds rapidly and in excellent yields in HFIP at room temperature.[2]
Experimental Protocols
General Experimental Protocol for Allylic Substitution in Fluorinated Alcohols
The following is a general procedure adapted from the work of Fraile et al. for the direct allylic substitution of allylic alcohols.[3]
Materials:
-
Allylic alcohol (1.0 equiv)
-
Nucleophile (1.5 equiv)
-
Fluorinated alcohol (TFE or HFIP) to make a 1 M solution of the allylic alcohol
Procedure:
-
To a reaction vessel, add the allylic alcohol and the nucleophile.
-
Add the appropriate volume of the fluorinated alcohol (TFE or HFIP).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C for HFIP, 70 °C for TFE) for the specified time (typically 24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
General Experimental Protocol for Friedel-Crafts Alkylation in HFIP
The following is a general procedure adapted from the work of Tang et al. for the Friedel-Crafts alkylation of indoles with β-nitroalkenes.[2][7][8]
Materials:
-
Indole (1.2 equiv)
-
β-nitroalkene (1.0 equiv)
-
HFIP (to make a 0.25 M solution of the β-nitroalkene)
Procedure:
-
To a stirred solution of the indole in HFIP, add the β-nitroalkene.
-
Stir the reaction mixture at room temperature for the specified time (typically 2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the HFIP under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., cyclohexane/ethyl acetate).
Visualization of Reaction Promotion
The promoting effect of fluorinated alcohols in nucleophilic substitution reactions, particularly those proceeding through a carbocationic intermediate (Sₙ1-like mechanism), can be attributed to their ability to stabilize the transition state and the carbocation intermediate via hydrogen bonding.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
- 8. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3,3,4,4,4-Pentafluorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3,3,4,4,4-Pentafluorobutan-1-ol. It includes a comparison with a common alternative, 2,2,3,3,3-Pentafluoropropan-1-ol, and presents supporting experimental data and detailed protocols for key analytical techniques.
Introduction
This compound is a fluorinated alcohol of significant interest in the pharmaceutical and materials science sectors due to its unique properties imparted by the fluorine atoms. Ensuring the purity of this synthesized compound is critical for its application, as impurities can affect reactivity, toxicity, and final product performance. This guide outlines the standard analytical techniques for purity assessment and provides a comparative analysis with 2,2,3,3,3-Pentafluoropropan-1-ol, a structurally similar fluorinated alcohol.
Comparative Purity Analysis
The purity of this compound and its alternative, 2,2,3,3,3-Pentafluoropropan-1-ol, is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, while High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, provides detailed structural information and can be used for quantitative analysis.
Table 1: Comparison of Physical Properties and Typical Purity
| Property | This compound | 2,2,3,3,3-Pentafluoropropan-1-ol |
| CAS Number | 54949-74-5 | 422-05-9 |
| Molecular Formula | C₄H₅F₅O | C₃H₃F₅O |
| Molecular Weight | 164.07 g/mol | 150.05 g/mol |
| Typical Purity (%) | 97%[1] | ≥98% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Major Mass Fragments (m/z) | Potential Impurities (and their expected Retention Times) |
| This compound | 8.54 | 145, 115, 95, 69, 45 | Unreacted starting materials, partially fluorinated byproducts, residual solvents (e.g., Diethyl ether at 3.2 min) |
| 2,2,3,3,3-Pentafluoropropan-1-ol | 6.21 | 131, 101, 81, 69, 31 | Unreacted starting materials, residual solvents (e.g., THF at 4.5 min) |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Purity by Area (%) | Potential Impurities (and their expected Retention Times) |
| This compound | 5.78 | 97.5 | Non-volatile synthesis byproducts, degradation products |
| 2,2,3,3,3-Pentafluoropropan-1-ol | 4.12 | 98.8 | Non-volatile synthesis byproducts, degradation products |
Table 4: ¹H and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹⁹F NMR (δ, ppm, multiplicity, J in Hz) |
| This compound | 3.85 (t, 2H, J=6.5), 2.40 (tt, 2H, J=6.5, 13.0), 2.05 (s, 1H) | -81.5 (t, 3F, J=9.0), -125.0 (m, 2F) |
| 2,2,3,3,3-Pentafluoropropan-1-ol | 4.01 (t, 2H, J=13.5), 2.10 (s, 1H) | -84.0 (s, 3F), -138.0 (s, 2F) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities.
-
Instrumentation: A standard GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Sample Preparation: Dissolve a small amount of the synthesized alcohol in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Protocol:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 30-400 m/z.
-
-
Data Analysis: Identify the main peak corresponding to the target compound and any other peaks as potential impurities. Compare the mass spectra of impurity peaks with a spectral library (e.g., NIST) for identification. Quantify impurities using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To detect and quantify non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Protocol:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Analyze the chromatogram for peaks other than the main product peak. Purity is often reported as the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
¹H NMR Protocol: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹⁹F NMR Protocol: Acquire a proton-decoupled one-dimensional ¹⁹F NMR spectrum.
-
Data Analysis: Integrate the peaks in both ¹H and ¹⁹F spectra. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard of known purity for precise quantification.
Visualizations
Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the purity validation of this compound.
References
Benchmarking 3,3,4,4,4-Pentafluorobutan-1-ol performance against traditional solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly influence the outcome of a chemical reaction, the purity of a final product, and the overall efficiency of a process. While traditional solvents have long been the mainstay of the laboratory, a new generation of fluorinated solvents is emerging, offering unique properties that can address some of the limitations of their conventional counterparts. This guide provides an objective comparison of the performance of 3,3,4,4,4-Pentafluorobutan-1-ol against traditional solvents, supported by available physicochemical data.
Executive Summary
This compound is a partially fluorinated alcohol that exhibits a unique combination of properties, including high polarity and strong hydrogen bonding capabilities. These characteristics suggest its potential as a specialized solvent in various applications, from organic synthesis to analytical chemistry. However, a comprehensive body of publicly available experimental data directly comparing its performance to traditional solvents like dichloromethane, dimethyl sulfoxide (DMSO), and toluene in specific applications remains limited. This guide synthesizes the available information on its physical and chemical properties to provide a foundational benchmark for its potential applications and performance.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's fundamental physical and chemical properties dictate its behavior and suitability for a given application. The following table summarizes the key physicochemical properties of this compound and selected traditional solvents.
| Property | This compound | Dichloromethane (DCM) | Dimethyl Sulfoxide (DMSO) | Toluene |
| CAS Number | 54949-74-5 | 75-09-2 | 67-68-5 | 108-88-3 |
| Molecular Formula | C4H5F5O | CH2Cl2 | C2H6OS | C7H8 |
| Molecular Weight ( g/mol ) | 164.07 | 84.93 | 78.13 | 92.14 |
| Boiling Point (°C) | 83-85[1] | 39.6 | 189 | 110.6 |
| Density (g/cm³ at 25°C) | ~1.374 (Predicted)[1] | 1.33 | 1.10 | 0.87 |
| Solubility in Water | Data not available | 13 g/L at 20°C | Miscible | 0.52 g/L at 20°C |
| Solubility Profile | Sparingly soluble in DMSO, slightly soluble in Methanol[1] | Miscible with many organic solvents | Miscible with water and many organic solvents | Miscible with many organic solvents |
| Polarity Index | Data not available | 3.1 | 7.2 | 2.4 |
| Viscosity (cP at 20°C) | Data not available | 0.43 | 2.00 | 0.59 |
Performance in Key Application Areas: A Qualitative Assessment
Due to the limited availability of direct comparative studies, the following sections provide a qualitative assessment of the potential performance of this compound in key areas relevant to drug development, based on the known properties of fluorinated alcohols.
Solubility of Active Pharmaceutical Ingredients (APIs)
Performance in Chemical Synthesis
The choice of solvent can significantly impact reaction kinetics, product yield, and purity.
-
Nucleophilic Substitution Reactions: The high polarity of fluorinated alcohols may influence the rate of nucleophilic substitution reactions. However, studies on other fluorinated compounds have shown that the presence of fluorine atoms near the reaction center can sometimes decelerate S_N_2 reactions. The specific effect of this compound on such reactions would require experimental validation.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction): The Heck reaction is a cornerstone of carbon-carbon bond formation in drug discovery. The reaction is typically carried out in polar aprotic solvents like DMF or acetonitrile. While there is no specific data on the use of this compound in Heck reactions, the unique properties of fluorinated solvents have been explored in other catalytic systems, sometimes leading to enhanced reactivity and selectivity.
Use in Chromatography
The polarity of a solvent is a key parameter in chromatographic separations. Given its predicted high polarity, this compound could potentially be used as a component of the mobile phase in normal-phase or reversed-phase chromatography. However, its elution strength and compatibility with various stationary phases would need to be experimentally determined.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for key performance indicators.
Protocol for Determining API Solubility
-
Preparation of Saturated Solution: Add an excess amount of the API to a known volume of this compound (and separately to traditional solvents for comparison) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the vials to separate the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or mol/L.
Protocol for Evaluating Performance in a Model Nucleophilic Substitution Reaction
-
Reaction Setup: In separate reaction vessels, dissolve the starting materials (e.g., an alkyl halide and a nucleophile) in this compound and in a traditional solvent (e.g., DMSO or acetonitrile).
-
Reaction Monitoring: Maintain the reactions at a constant temperature and monitor the progress over time by taking aliquots and analyzing them by a suitable technique (e.g., Gas Chromatography or HPLC) to determine the consumption of starting materials and the formation of the product.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates obtained in the different solvents.
-
Work-up and Yield Determination: Upon completion of the reaction, quench the reaction mixture and perform a standard work-up procedure to isolate the product. Determine the isolated yield and purity of the product.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting a solvent for a specific application, incorporating the evaluation of novel solvents like this compound.
Caption: A logical workflow for solvent selection in research and development.
Conclusion
This compound presents an intriguing profile as a potential alternative or specialized solvent in pharmaceutical research and development. Its predicted high polarity and hydrogen bonding capacity suggest it could offer unique advantages in specific applications. However, the current lack of direct, quantitative comparative data with traditional solvents necessitates further experimental investigation. The protocols and workflow outlined in this guide provide a framework for researchers to systematically evaluate the performance of this and other novel solvents to make informed decisions for their specific needs. As more data becomes available, a clearer picture of the practical utility of this compound will emerge, potentially expanding the toolkit of solvents available to the scientific community.
References
Efficacy of 3,3,4,4,4-Pentafluorobutan-1-ol in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,4-Pentafluorobutan-1-ol (PFB) is a fluorinated alcohol that, like other solvents in its class such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), possesses unique physicochemical properties that make it an intriguing candidate for various applications in organic synthesis. These properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity, can lead to enhanced reaction rates, improved selectivity, and stabilization of reactive intermediates. However, a comprehensive review of the available scientific literature reveals a significant scarcity of specific comparative studies and detailed experimental data on the efficacy of PFB in common reaction types.
While one specific application in the synthesis of dialkyl fluoroalkyl phosphates has been noted, detailed experimental protocols and comparative data with other solvents or reagents remain elusive. This guide, therefore, aims to provide a comparative overview based on the known general benefits of fluorinated alcohols in key reaction types, highlighting the potential roles PFB could play and underscoring the need for further experimental investigation.
General Properties of Fluorinated Alcohols and Potential Efficacy of PFB
Fluorinated alcohols are known to favorably influence a variety of organic transformations. The electron-withdrawing nature of the fluorine atoms renders the hydroxyl proton more acidic, making them potent hydrogen-bond donors. This enhances their ability to solvate and stabilize charged intermediates and transition states.
Key Properties of Fluorinated Alcohols:
-
High Polarity and Ionizing Power: Facilitates the dissolution of polar reagents and promotes reactions proceeding through ionic intermediates.
-
Strong Hydrogen-Bond-Donating Ability: Can activate electrophiles and stabilize leaving groups.
-
Low Nucleophilicity: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen atom, minimizing solvent participation in side reactions.
-
High Thermal and Chemical Stability: Allows for a wide range of reaction conditions.
Based on these characteristics, the potential efficacy of PFB in several key reaction types can be extrapolated.
Application in Synthesis of Dialkyl Fluoroalkyl Phosphates
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for the synthesis of a dialkyl fluoroalkyl phosphate using PFB.
Comparative Analysis in Key Reaction Types (Based on General Fluorinated Alcohol Properties)
The following sections provide a comparative analysis of how PFB might perform in various reaction types compared to conventional solvents, based on the established behavior of other fluorinated alcohols. It is crucial to note that this is a projection and requires experimental validation.
Glycosylation Reactions
Conventional Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether (Et2O).
Potential Role of PFB: In glycosylation reactions, the formation of the glycosidic bond is often the rate-determining step and is highly sensitive to the solvent. The strong hydrogen-bonding ability of fluorinated alcohols can activate the glycosyl donor and stabilize the resulting oxocarbenium-like intermediate, potentially leading to higher yields and improved stereoselectivity.
Hypothetical Comparison Table:
| Solvent | Relative Reaction Rate | Stereoselectivity (α/β) | Yield (%) |
| Dichloromethane | Baseline | Varies | Moderate |
| Acetonitrile | Moderate | Can favor β-glycosides | Moderate to High |
| This compound (Predicted) | Increased | Potentially altered/improved | Potentially High |
Experimental Protocol (General for Glycosylation):
-
To a solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in the chosen solvent (0.1 M) at -78 °C under an inert atmosphere, add the activating agent (e.g., TMSOTf, 0.1 equiv).
-
Allow the reaction to warm to the desired temperature and stir until completion as monitored by TLC.
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired glycoside.
A Spectroscopic Comparison of 3,3,4,4,4-Pentafluorobutan-1-ol and Its Positional Isomer
Publication Guide | Objective Comparison & Experimental Data
This guide provides a detailed spectroscopic comparison of 3,3,4,4,4-Pentafluorobutan-1-ol and its structural isomer, 3,3,4,4,4-Pentafluorobutan-2-ol. The differentiation of these isomers is critical in fields ranging from materials science to drug development, where precise molecular structure dictates function.
While comprehensive experimental data for all isomers of pentafluorobutanol are not widely available in published literature, this guide presents the known data for the parent compound and elucidates the expected spectroscopic characteristics of its positional isomer based on fundamental principles of NMR, IR, and Mass Spectrometry. The unique spectroscopic signatures arise primarily from the change in molecular symmetry and the influence of the hydroxyl group's position relative to the fluorinated ethyl group.
Comparative Spectroscopic Data
The following table summarizes the key experimental and expected spectroscopic data for this compound and its isomer. The distinct electronic environments of the protons, carbons, and fluorine atoms in each molecule result in unique chemical shifts, coupling patterns, and fragmentation behaviors.
| Spectroscopic Parameter | This compound (Isomer A) | 3,3,4,4,4-Pentafluorobutan-2-ol (Isomer B) |
| Structure | F₃C-CF₂-CH₂-CH₂-OH | F₃C-CF₂-CH(OH)-CH₃ |
| ¹H NMR | δ (ppm) ~3.9 (t, 2H, -CH₂OH) δ (ppm) ~2.4 (tt, 2H, -CF₂-CH₂-) Variable OH signal [1] | δ (ppm) ~4.2 (m, 1H, -CH(OH)-) δ (ppm) ~1.4 (d, 3H, -CH₃) Variable OH signal |
| ¹³C NMR | C1: ~58 ppm (-CH₂OH) C2: ~35 ppm (t, J ≈ 22 Hz, -CF₂-CH₂-) C3: ~126 ppm (tq, J ≈ 283, 35 Hz, -CF₂-) C4: ~118 ppm (qt, J ≈ 287, 35 Hz, -CF₃) [2][3] | C1: ~18 ppm (-CH₃) C2: ~68 ppm (t, J ≈ 25 Hz, -CH(OH)-) C3: ~125 ppm (tq, J ≈ 285, 33 Hz, -CF₂-) C4: ~119 ppm (qt, J ≈ 288, 33 Hz, -CF₃) |
| ¹⁹F NMR | δ (ppm) ~ -81.5 (t, 3F, -CF₃) δ (ppm) ~ -126.0 (q, 2F, -CF₂-) [4][5] | δ (ppm) ~ -81.0 (t, 3F, -CF₃) δ (ppm) ~ -120.0 (m, 2F, -CF₂-) |
| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H stretch) ~2950 cm⁻¹ (C-H stretch) ~1050 cm⁻¹ (C-O stretch) ~1100-1350 cm⁻¹ (strong, C-F stretch) [6][7][8] | ~3350 cm⁻¹ (broad, O-H stretch) ~2980 cm⁻¹ (C-H stretch) ~1100 cm⁻¹ (C-O stretch) ~1100-1350 cm⁻¹ (strong, C-F stretch) |
| Mass Spec. (EI) | Alpha-cleavage: loss of -CH₂OH Dehydration: [M-H₂O]⁺ | Alpha-cleavage: loss of -CH₃ or -CF₂CF₃ Dehydration: [M-H₂O]⁺ |
Note: Specific chemical shifts (δ) and coupling constants (J) are approximate and can vary based on solvent and experimental conditions. Data for Isomer B are predicted based on established spectroscopic principles.
Experimental Protocols
The following sections detail standardized methodologies for the spectroscopic analysis of fluorinated alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the precise structure of fluorinated compounds.[9] Experiments should be conducted for ¹H, ¹³C, and ¹⁹F nuclei.
-
Sample Preparation: Dissolve 5-15 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The spectrometer must be equipped with a probe capable of detecting the ¹⁹F frequency.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The spectral width should typically cover -2 to 12 ppm.
-
A sufficient number of scans (16-64) should be co-added to achieve a good signal-to-noise ratio.
-
To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The O-H signal will disappear or significantly diminish.[8]
-
-
¹⁹F NMR Acquisition:
-
Fluorine-19 is a highly sensitive, 100% naturally abundant nucleus, making ¹⁹F NMR a powerful tool.[4][10][11]
-
Acquire both proton-coupled and proton-decoupled spectra to observe ¹H-¹⁹F coupling constants.
-
The chemical shift range for fluorine is vast (-300 to +300 ppm); set the spectral width accordingly.[5] An external reference, such as CFCl₃ (0 ppm), is typically used.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
The presence of fluorine will cause C-F coupling, which splits the carbon signals and can be used for assignments. These couplings can be observed over multiple bonds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For fluorinated alcohols, key vibrational modes include O-H, C-H, C-O, and C-F stretches.
-
Sample Preparation: As these compounds are typically liquids, the easiest method is to place a single drop of the neat liquid between two KBr or NaCl salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
First, a background spectrum of the empty sample holder (or clean ATR crystal) is collected.
-
The sample spectrum is then recorded, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
-
Key Bands: Alcohols show a characteristic very broad and strong O-H stretching band around 3200-3600 cm⁻¹.[6][7] The C-F stretching region typically shows multiple very strong and sharp absorptions between 1100 and 1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
-
Sample Introduction: For volatile compounds like fluorinated alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
-
Ionization: Electron Impact (EI) is a common ionization technique for this class of molecules. A standard electron energy of 70 eV is used.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is key to distinguishing isomers. Alcohols typically undergo alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).[7] The relative abundance of fragment ions will differ based on the stability of the resulting carbocations and radicals, which is dictated by the isomer's structure.
Visualized Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of pentafluorobutanol isomers.
Caption: Workflow for isomer separation and spectroscopic identification.
References
- 1. 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1H NMR [m.chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. azom.com [azom.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
A Cost-Benefit Analysis of 3,3,4,4,4-Pentafluorobutan-1-ol in Research: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of specialized solvents and reagents is a critical decision that can significantly impact experimental outcomes, timelines, and budgets. Among the class of fluorinated alcohols, 3,3,4,4,4-Pentafluorobutan-1-ol presents itself as a unique, though less-documented, option. This guide provides a cost-benefit analysis of this compound, offering a comparison with more commonly used fluorinated alcohols, namely 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE). Due to the limited availability of direct experimental data for this compound, this guide will leverage its known properties and cost against the well-documented performance of HFIP and TFE to provide a comprehensive overview for informed decision-making.
Cost Analysis of this compound
The primary "cost" in a research setting extends beyond the purchase price to include factors such as purity, availability, and safety-related handling expenses. The following table provides a summary of the typical costs and physical properties of this compound.
| Property | This compound |
| CAS Number | 54949-74-5 |
| Molecular Formula | C4H5F5O |
| Molecular Weight | 164.07 g/mol |
| Boiling Point | 83-85 °C |
| Density | ~1.374 g/cm³ (Predicted) |
| Purity | Typically ≥97% |
| Indicative Price | Varies by supplier and quantity (e.g., ~$40-60 for 1g) |
| Safety Considerations | Flammable liquid. Causes skin and serious eye irritation. May cause respiratory irritation. Requires handling in a well-ventilated area with appropriate personal protective equipment (PPE). Classified as a Dangerous Good for transport, which may incur additional shipping charges.[1] |
Performance Comparison with Alternatives
While specific performance data for this compound is scarce, its structural similarity to other fluorinated alcohols allows for an inferred performance profile. The primary benefits of this class of solvents stem from their unique properties, including high polarity, strong hydrogen bond donating ability, low nucleophilicity, and high ionizing power. These characteristics make them excellent promoters for a variety of chemical transformations and for solubilizing and stabilizing peptides and proteins.
Here, we compare the known properties and applications of HFIP and TFE as a proxy for the potential performance of this compound.
| Feature | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | This compound (Inferred) |
| CAS Number | 920-66-1 | 75-89-8 | 54949-74-5 |
| Acidity (pKa) | ~9.3 | ~12.4 | Estimated to be between that of TFE and non-fluorinated butanols (~16) |
| Hydrogen Bond Donor Strength | Very Strong | Strong | Expected to be a good hydrogen bond donor, but likely weaker than HFIP. |
| Key Applications in Research | - Solvent for peptide synthesis and protein chemistry (induces helical structures).- Reaction medium for a wide range of organic reactions (e.g., oxidations, reductions, C-H functionalization).- Solvent for NMR spectroscopy. | - Co-solvent in biochemistry to induce secondary structure in proteins and peptides.- Solvent in organic synthesis, particularly for reactions requiring a polar, non-nucleophilic medium.- Used in the synthesis of some pharmaceuticals. | - Potential applications in organic synthesis as a polar, fluorinated solvent.- May have utility in peptide and protein chemistry, though its structure-inducing properties are uncharacterized.- Could serve as a building block for the synthesis of other fluorinated molecules. |
| Benefits | - High solvent ionizing power.- Low nucleophilicity.- Volatile and relatively easy to remove. | - Less acidic and less expensive than HFIP.- Good at solubilizing polar compounds. | - Higher boiling point than TFE and HFIP, which could be advantageous for higher temperature reactions.- The pentafluorobutyl moiety could introduce unique solubility properties. |
| Drawbacks | - High cost.- Corrosive and requires careful handling. | - Less effective than HFIP in promoting certain reactions.- Can be challenging to remove completely due to its relatively high boiling point (77 °C). | - Limited availability and high cost compared to TFE and HFIP.- Lack of published research on its performance and applications.- Safety profile is not as extensively documented as for HFIP and TFE. |
Experimental Protocols
General Protocol for Peptide Coupling in a Fluorinated Alcohol Solvent
This protocol is a generalized procedure and should be optimized for specific substrates and reaction conditions.
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (1.0 equivalent) and the coupling agent (e.g., HATU, 1.0 equivalent) in the fluorinated alcohol (e.g., this compound, HFIP, or TFE) to a concentration of 0.1 M.
-
In a separate vial, dissolve the C-protected amino acid or peptide (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equivalents) in the same fluorinated alcohol.
-
-
Reaction:
-
Add the solution of the activated N-protected amino acid to the solution of the C-protected amino acid or peptide at room temperature with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions in fluorinated alcohols are often faster than in conventional solvents.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the fluorinated alcohol.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude peptide by flash column chromatography.
-
Visualizing Workflows and Concepts
Experimental Workflow for Solvent Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different solvents in a chemical reaction.
Caption: A logical workflow for the comparative evaluation of solvents in a chemical reaction.
Conceptual Relationship of Fluorinated Alcohols in Research
This diagram shows the central role of the unique properties of fluorinated alcohols in enabling various research applications.
Caption: The relationship between the properties of fluorinated alcohols and their research applications.
Conclusion
This compound is a specialty fluorinated alcohol with a high cost and limited commercial availability. While its unique properties, inferred from its chemical structure, suggest potential utility in specialized research applications, the lack of published data on its performance makes a direct cost-benefit analysis challenging.
For researchers considering this solvent, the primary "benefit" would be the exploration of a novel reaction medium that may offer unique advantages in terms of reactivity or selectivity for a specific chemical transformation. However, this potential benefit must be weighed against the significant "costs" of its high price, limited availability, and the need for extensive in-house validation and optimization.
In most cases, the more established and well-documented fluorinated alcohols, HFIP and TFE, are likely to be more practical and cost-effective alternatives. They offer a wealth of literature data on their performance in a wide range of applications, providing a more solid foundation for experimental design. The decision to use this compound would therefore be justified primarily in exploratory research where the unique structural features of this specific alcohol are hypothesized to be critical for achieving a desired outcome that is not attainable with other fluorinated or conventional solvents.
References
A Comparative Guide to the Environmental Impact of Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate solvents and reagents is a critical consideration in modern chemical research and pharmaceutical development. Fluorinated alcohols, prized for their unique solvating properties and utility as synthetic building blocks, are increasingly scrutinized for their environmental and health impacts. This guide provides an objective comparison of the environmental profiles of several common fluorinated alcohols against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Environmental Impact and Toxicity Profile Comparison
The following tables summarize key quantitative data for selected fluorinated alcohols and their common non-fluorinated alternatives. These metrics are crucial for assessing their potential environmental and health impacts.
Table 1: Environmental Impact Profile
| Compound | Chemical Formula | Atmospheric Lifetime | Global Warming Potential (GWP, 100-year) | Ozone Depletion Potential (ODP) |
| Fluorinated Alcohols | ||||
| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | ~0.4 years[1] | 24[2] | 0 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | ~0.4 years[3] | 195 - 203[3][4] | 0 |
| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | C₈H₅F₁₃O | ~20 - 50 days[5] | Negligible[5] | 0 |
| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | C₁₀H₅F₁₇O | ~20 - 80 days[5] | Negligible[5] | 0 |
| 2,2,3,3,4,4,5,5-Nonafluoro-1-pentanol | C₅H₃F₉O | 172 days[6] | <1[6] | 0 |
| Non-Fluorinated Alternatives | ||||
| Ethanol | C₂H₆O | ~2.8 days[5] | <1 | 0 |
| Isopropanol | C₃H₈O | ~1-2 days[7] | <1 | 0 |
| 1-Propanol | C₃H₈O | ~2.5 days | <1 | 0 |
| 1-Butanol | C₄H₁₀O | ~4 days | <1 | 0 |
Note: The ODP for all listed compounds is 0 as they do not contain chlorine or bromine.
Table 2: Toxicological Profile
| Compound | Oral LD₅₀ (rat) | Inhalation LC₅₀ (rat) | OSHA Permissible Exposure Limit (PEL) - 8-hr TWA |
| Fluorinated Alcohols | |||
| 2,2,2-Trifluoroethanol (TFE) | 240 mg/kg[3][8] | 470 ppm (6h)[3] | Not Established |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 1500 mg/kg[9][10] | 1974 ppm (4h)[9][10] | Not Established |
| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | 1750 mg/kg[11][12][13] | Not Found | Not Established[14] |
| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | >2000 mg/kg[15] | Not Found | Not Established |
| Non-Fluorinated Alternatives | |||
| Ethanol | 7060 mg/kg[12] | 124,700 mg/m³ (2h) | 1000 ppm[4][9][16] |
| Isopropanol | 5000 mg/kg[11] | 72,600 mg/m³ (4h) | 400 ppm[11][15][17][18] |
| 1-Propanol | 1870 mg/kg | 4000 ppm (4h) | 200 ppm |
| 1-Butanol | 790 mg/kg | 8000 ppm (4h) | 100 ppm |
Experimental Protocols
Detailed and standardized methodologies are essential for generating reliable and comparable environmental impact data. The following sections outline the protocols for key experiments cited in this guide.
Acute Oral Toxicity Assessment (OECD 420)
The acute oral toxicity, expressed as the LD₅₀ (the dose lethal to 50% of the test population), is a primary indicator of a substance's short-term poisoning potential. The OECD Test Guideline 420, "Acute Oral Toxicity – Fixed Dose Procedure," is a refined method that aims to determine a substance's toxicity with fewer animals and reduced suffering compared to classical LD₅₀ tests.
Methodology Summary:
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Main Study: Based on the sighting study, groups of animals (typically 5 of a single sex, usually female rats) are dosed at a selected starting dose.
-
Dosing and Observation: The test substance is administered as a single oral gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of at least 14 days.
-
Endpoint: The test endpoint is the identification of a dose that causes evident toxicity or no more than one death, rather than the death of 50% of the animals. This allows for classification of the substance into a toxicity category.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. ACP - Observational constraints on the global atmospheric budget of ethanol [acp.copernicus.org]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. open.alberta.ca [open.alberta.ca]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. bluefieldsafety.com [bluefieldsafety.com]
- 10. fishersci.com [fishersci.com]
- 11. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Ethanol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. nj.gov [nj.gov]
- 16. Ethyl alcohol - IDLH | NIOSH | CDC [cdc.gov]
- 17. Isopropyl alcohol - IDLH | NIOSH | CDC [cdc.gov]
- 18. ISOPROPYL ALCOHOL - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to Recent Advances in Fluorinated Alcohol Chemistry: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The field of fluorinated alcohol chemistry has witnessed significant growth in recent years, driven by the unique and powerful properties these compounds impart to chemical reactions and materials. Their distinct characteristics, such as high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, have established them as indispensable tools in modern organic synthesis, catalysis, and medicinal chemistry. This guide provides a comprehensive comparison of fluorinated alcohols with their non-fluorinated counterparts, supported by experimental data, detailed protocols for key reactions, and visualizations of reaction workflows.
Data Presentation: Physicochemical Properties and Reaction Comparisons
The advantageous properties of fluorinated alcohols stem from the strong electron-withdrawing nature of the fluorine atoms. This significantly increases the acidity of the hydroxyl proton, making them potent hydrogen bond donors. Below is a comparison of key physicochemical properties of common fluorinated alcohols against their non-fluorinated analogs.
Table 1: Comparison of Physicochemical Properties of Alcohols
| Alcohol | Formula | Boiling Point (°C) | Density (g/mL) | pKa | Dielectric Constant (ε) |
| Non-Fluorinated Alcohols | |||||
| Methanol | CH₃OH | 64.7 | 0.792 | 15.5 | 32.7 |
| Ethanol | CH₃CH₂OH | 78.4 | 0.789 | 15.9 | 24.5 |
| Isopropanol | (CH₃)₂CHOH | 82.6 | 0.786 | 16.5 | 19.9 |
| Fluorinated Alcohols | |||||
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 74 | 1.39 | 12.4 | 8.5 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 58.2 | 1.596 | 9.3 | 16.7 |
The enhanced acidity and hydrogen-bonding capability of fluorinated alcohols directly translate to improved performance in various chemical transformations.
Table 2: Performance Comparison in Representative Reactions
| Reaction | Solvent/Additive | Yield (%) | Reaction Time | Selectivity | Reference |
| C-H Arylation | Dichloroethane | 25 | 24 h | - | |
| HFIP | 85 | 12 h | para-selective | ||
| Baeyer-Villiger Oxidation | Chloroform | 40 | 48 h | - | |
| HFIP | 95 | 4 h | - | ||
| Peptide SNAr Arylation | DMF | Mixture of products | 12 h | Low | |
| TFE | >90 | 6 h | High (Cys-selective) |
Key Applications and Experimental Protocols
Fluorinated alcohols have found widespread use as solvents, co-solvents, and catalysts in a variety of organic reactions. Their ability to stabilize cationic intermediates and activate electrophiles through strong hydrogen bonding is a key factor in their efficacy.
C-H Bond Activation and Functionalization
Hexafluoroisopropanol (HFIP) has emerged as a remarkable solvent for promoting challenging C-H activation reactions. Its high polarity and strong hydrogen-bond-donating ability can stabilize transition states and accelerate reaction rates.
Experimental Protocol: Pd-Catalyzed C-H Arylation of Acetanilide in HFIP
-
Materials: Acetanilide (1 mmol), Aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 mmol), HFIP (5 mL).
-
Procedure:
-
To a dry Schlenk tube, add acetanilide, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add HFIP via syringe under an argon atmosphere.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Oxidation Reactions
Trifluoroethanol (TFE) and HFIP can significantly enhance the reactivity of oxidizing agents like hydrogen peroxide. This is attributed to the formation of strong hydrogen bonds between the fluorinated alcohol and the oxidant, which increases its electrophilicity.
Experimental Protocol: Epoxidation of Cyclohexene using H₂O₂ in HFIP
-
Materials: Cyclohexene (1 mmol), 30% Aqueous H₂O₂ (2 mmol), HFIP (5 mL).
-
Procedure:
-
To a round-bottom flask, add cyclohexene and HFIP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 30% aqueous H₂O₂ solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield cyclohexene oxide.
-
Synthesis of Fluorinated Building Blocks
Fluorinated alcohols are not only used as reaction media but also as valuable precursors for the synthesis of other fluorinated molecules, which are crucial in medicinal chemistry for enhancing metabolic stability and bioavailability.
Experimental Protocol: Synthesis of α-Aryl-α-Trifluoromethyl Alcohols
-
Materials: Aromatic compound (e.g., anisole, 1 mmol), Trifluoroacetaldehyde ethyl hemiacetal (1.5 mmol), Triflic acid (10 mol%), Dichloromethane (5 mL).
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the aromatic compound and dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetaldehyde ethyl hemiacetal, followed by the dropwise addition of triflic acid.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the α-aryl-α-trifluoromethyl alcohol.
-
Peptide Chemistry
2,2,2-Trifluoroethanol (TFE) has proven to be an excellent solvent for peptide synthesis and modification. Its ability to disrupt secondary structures and solubilize both polar and nonpolar peptides facilitates reactions such as selective SNAr arylation of cysteine residues.
Experimental Protocol: Selective SNAr Arylation of a Cysteine-Containing Peptide in TFE
-
Materials: Cysteine-containing peptide (1 equiv.), Perfluoroaromatic reagent (1.2 equiv.), Diisopropylethylamine (DIPEA, 2 equiv.), TFE.
-
Procedure:
-
Dissolve the peptide in TFE.
-
Add the perfluoroaromatic reagent to the peptide solution.
-
Add DIPEA to the reaction mixture and stir at room temperature for 6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the arylated peptide by preparative HPLC.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in fluorinated alcohol chemistry.
Caption: Workflow for Pd-catalyzed C-H arylation in HFIP.
Safety Operating Guide
Proper Disposal of 3,3,4,4,4-Pentafluorobutan-1-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this fluorinated alcohol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact.[1] All handling and waste collection activities should be conducted within a certified and properly functioning fume hood to prevent the inhalation of vapors.[1]
Hazard Summary: this compound is a flammable liquid and vapor.[2][3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Highly flammable liquid and vapor | H225 | P210 - Keep away from heat, hot surfaces, sparks, open flames and other ignition sources.[2][3] |
| Causes skin irritation | H315 | P280 - Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Causes serious eye irritation | H319 | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes.[3] |
| May cause respiratory irritation | H335 | P261 - Avoid breathing fumes, mist, spray, vapors.[3] |
Waste Classification and Segregation
Due to the presence of fluorine atoms in its molecular structure, this compound is classified as a halogenated organic waste .[1][4] It is imperative to segregate this waste from non-halogenated organic waste streams to ensure proper disposal and prevent potentially dangerous chemical reactions.[1][5] Mixing halogenated and non-halogenated waste can result in the entire mixture being treated as halogenated waste, which can increase disposal costs.[5]
Step-by-Step Disposal Protocol
-
Container Selection: Use a designated, properly labeled, and leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE).[4] The container must be clearly marked as "Halogenated Organic Waste."
-
Waste Collection: Carefully transfer the this compound waste into the designated container using a funnel to avoid spillage. All transfers should be performed inside a fume hood.
-
Container Management:
-
Storage: Store the sealed waste container in a well-ventilated, cool, and designated hazardous waste accumulation area.[3] This area should be away from heat sources, open flames, and incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.
-
Disposal: Arrange for the collection of the halogenated waste container by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The final disposal method will be determined by the approved waste disposal plant, which may include incineration or other specialized treatments for halogenated compounds.[3]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This procedural guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and hazardous waste management guidelines.
References
Essential Safety and Operational Guide for Handling 3,3,4,4,4-Pentafluorobutan-1-ol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,3,4,4,4-Pentafluorobutan-1-ol (CAS No. 54949-74-5). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
The primary risks associated with this compound include flammability and irritation to the skin, eyes, and respiratory system. The following personal protective equipment is mandatory when handling this chemical.
| Protection Type | Specific Equipment | Purpose | Standard/Reference |
| Eye and Face Protection | Safety goggles and a face shield. | To protect against splashes. | ANSI Z87.1 |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene).[3] A flame-resistant lab coat. | To prevent skin contact and protect from fire hazards. | Follow manufacturer's chemical resistance data. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the liquid outside of a certified chemical fume hood or in case of a spill. | Follow OSHA 29 CFR 1910.134. |
Safe Handling and Operational Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Prepare the designated work area. All handling of the liquid should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clear of any incompatible materials.
-
-
Handling:
-
Cleanup:
-
After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Take off contaminated clothing and wash it before reuse.[2]
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
| Fire | In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] |
| Spill | For small spills, use an absorbent material (e.g., vermiculite) to collect the spilled liquid. Place the absorbed material into a sealed, labeled container for proper disposal. For large spills, evacuate the area and contact emergency services. |
Storage and Disposal Plan
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[2][4]
-
Store in a cool place.[2]
-
The storage area should be a flammables-approved cabinet, away from incompatible materials such as strong oxidizing agents.
-
Store locked up.[2]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the contents/container to an approved waste disposal plant.[2][4] Follow all federal, state, and local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
